7-Chloro-2-phenylimidazo[1,2-a]pyridine
説明
BenchChem offers high-quality 7-Chloro-2-phenylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-phenylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
7-chloro-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCTPWOJAUIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Pharmacological Landscape of 7-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives
Foreword: The Imidazo[1,2-a]pyridine Scaffold – A Privileged Core in Modern Drug Discovery
The imidazo[1,2-a]pyridine ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic N-heterocycle is the foundational structure for several commercially successful drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem, underscoring its favorable pharmacokinetic and pharmacodynamic properties.[2][3] The scaffold's rigid, planar structure and its capacity for diverse functionalization at multiple positions have made it a fertile ground for the development of novel therapeutic agents across a wide spectrum of diseases.[1][4]
This guide focuses specifically on derivatives featuring a chloro-substituent at the 7-position and a phenyl group at the 2-position. These substitutions are not arbitrary; they are deliberate chemical modifications designed to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets. The 7-chloro group, an electron-withdrawing moiety, can significantly influence the pKa of the heterocyclic nitrogen atoms and enhance membrane permeability. The 2-phenyl group provides a critical anchor for π-π stacking and hydrophobic interactions within protein binding pockets. This guide will provide an in-depth exploration of the synthesis, known and potential pharmacological activities, and the underlying mechanisms of action for this promising class of compounds.
Synthetic Strategies: Building the 7-Chloro-2-phenylimidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold is well-established, with several robust synthetic routes available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Cyclocondensation: The Workhorse Method
The most common and direct approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[5][6] For the target scaffold, this translates to the reaction of 4-chloro-2-aminopyridine with 2-bromoacetophenone.
Rationale: This SN2 reaction followed by intramolecular cyclization and dehydration is highly efficient. The 2-aminopyridine's exocyclic nitrogen initiates the attack on the α-carbon of the bromoacetophenone. The resulting intermediate then undergoes cyclization via the endocyclic pyridine nitrogen attacking the carbonyl carbon, followed by dehydration to yield the aromatic fused-ring system. The use of a base is often required to neutralize the HBr byproduct.[6]
Experimental Protocol: Synthesis of 2-Phenyl-7-chloroimidazo[1,2-a]pyridine
-
Reagent Preparation: In a round-bottom flask, dissolve 4-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition: Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Reflux: Add a non-nucleophilic base like sodium bicarbonate (1.5 eq) and reflux the mixture. The reaction progress is monitored by Thin-Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-phenyl-7-chloroimidazo[1,2-a]pyridine.[6]
Multicomponent Reactions: The Path to Complexity
Modern synthetic chemistry favors efficiency, and multicomponent reactions (MCRs) are exemplary in this regard. The Groebke–Blackburn–Bienaymé (GBB) reaction allows for the one-pot synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives from a 2-aminopyridine, an aldehyde, and an isocyanide.[7][8] This approach is particularly valuable for rapidly generating libraries of compounds for screening.
Workflow Diagram: Groebke–Blackburn–Bienaymé Reaction
Caption: One-pot synthesis via the GBB multicomponent reaction.
Pharmacological Properties and Mechanistic Insights
While specific research on 7-chloro-2-phenylimidazo[1,2-a]pyridine derivatives is emerging, the extensive investigation of the broader imidazo[1,2-a]pyridine class provides a strong basis for predicting their therapeutic potential.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a prominent feature in many potent anticancer agents.[4] Derivatives have shown efficacy against a range of cancer cell lines, including breast, melanoma, and cervical cancers.[9][10][11]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A primary mechanism for the anticancer effect of imidazo[1,2-a]pyridines is the inhibition of critical cell survival pathways, notably the PI3K/Akt/mTOR pathway.[4][9] This pathway is frequently hyperactivated in cancer, promoting cell proliferation, growth, and survival while inhibiting apoptosis.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway.
Experimental Protocol: Cell Viability (MTT) Assay
This assay is a fundamental first step to quantify the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cells (e.g., HCC1937 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the 7-chloro-2-phenylimidazo[1,2-a]pyridine derivative (e.g., from 0.1 µM to 100 µM) for 48-72 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Summary: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Varies | HCC1937 (Breast) | 45 | [10][12] |
| IP-6 | Varies | HCC1937 (Breast) | 47.7 | [10][12] |
| Compound 28 | Varies | MCF-7 (Breast) | 3.42 | [13] |
| Compound 28 | Varies | A549 (Lung) | 5.97 | [13] |
| Compound 17 | Varies | NCI 60-cell panel | 0.3 - 2.05 | [13] |
Note: The specific substitutions for these compounds vary, but the data illustrates the potent anticancer activity of the core scaffold.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[14][15][16]
Mechanism of Action: Modulation of the STAT3/NF-κB Pathway
A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[15][17] These transcription factors are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Inhibition of these pathways leads to a reduction in key inflammatory mediators.[15]
Experimental Protocol: Nitrite Measurement (Griess Assay)
This assay quantifies nitric oxide (NO) production, a key inflammatory mediator generated by iNOS.
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Cell Culture: Culture macrophages (e.g., RAW 264.7) or cancer cells (e.g., MDA-MB-231) in a 24-well plate.[15]
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media and incubate for 24 hours.[15]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation period, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite concentration in the sample.
-
Rationale: A reduction in absorbance in compound-treated, LPS-stimulated cells compared to LPS-only controls indicates inhibition of iNOS activity.[15]
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area, with derivatives exhibiting activity against both bacteria and fungi.[3][18][19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the antimicrobial potency of a compound.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[3][19]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for yeast) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Neurological Activity: Benzodiazepine Receptor Modulation
Structure-activity relationship studies have identified 2-phenylimidazo[1,2-a]pyridineacetamides as potent and selective ligands for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[20]
Key SAR Insight: These studies revealed that the presence of a chlorine atom at the para-position of the 2-phenyl ring is a "crucial feature for high binding affinity and selectivity toward PBR".[20] This finding directly supports the therapeutic potential of the 7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine subclass. Binding to PBR can stimulate the synthesis of neurosteroids, which have anxiolytic and neuroprotective effects.[20]
Conclusion and Future Outlook
The 7-Chloro-2-phenylimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of new therapeutics. Drawing on evidence from the broader imidazo[1,2-a]pyridine class, these derivatives are strong candidates for potent anticancer, anti-inflammatory, and antimicrobial agents. The specific finding that a chloro-phenyl substitution at the 2-position enhances affinity for neurological targets further broadens their potential applications.[20]
Future research must focus on synthesizing and screening a focused library of 7-chloro-2-phenyl derivatives to confirm these predicted activities. In-depth mechanistic studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will be critical next steps in translating the chemical promise of this scaffold into clinically valuable medicines.
References
- Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives.
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflamm
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul
- Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
- Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives | Request PDF.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
- Anti-inflammatory activity of an imidazopyridine deriv
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PMC.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF.
- Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides. Beilstein Journals.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
- Potential Antitumor Agents. 34.(1)
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed.
- Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Research Square.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
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Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the In Vitro Biological Activity of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antiulcer properties.[1][3][4][5] The versatility of this core structure is evident in its presence in several marketed drugs, such as the hypnotic Zolpidem and the anxiolytic Saripidem.[6][7]
The specific compound, 7-Chloro-2-phenylimidazo[1,2-a]pyridine, incorporates two key substitutions that are anticipated to modulate its biological profile. The phenyl group at the C2 position is a common feature in many biologically active derivatives, while the chloro-substituent at the C7 position can significantly influence factors such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive technical overview of the known and potential in vitro biological activities of this compound, drawing from extensive research on the broader imidazo[1,2-a]pyridine class to provide context and predictive insights.
Synthetic Strategy: Accessing the Core Scaffold
The most prevalent and classical method for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin (or Chichibabin) reaction.[8] This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][6][8] For 7-Chloro-2-phenylimidazo[1,2-a]pyridine, the synthesis would typically involve the reaction of 2-amino-4-chloropyridine with a phenacyl halide, such as 2-bromoacetophenone. Numerous modern variations on this synthesis exist, often employing different catalysts like copper or iodine, or utilizing green chemistry conditions to improve yields and reduce environmental impact.[6][9]
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Advanced Computational Profiling of 7-Chloro-2-phenylimidazo[1,2-a]pyridine: Molecular Docking Workflows for TSPO and TAM Kinase Targeting
Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine system is a highly privileged bicyclic nitrogen heterocycle in modern drug discovery. Specifically, the 7-chloro-2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a critical pharmacophore for two highly distinct but clinically vital targets: the 18-kDa Translocator Protein (TSPO) for neuroinflammation PET imaging[1], and the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases for immuno-oncology[2].
This technical whitepaper deconstructs the structural biology and molecular docking workflows required to accurately model this scaffold. By moving beyond basic docking scores, we establish a self-validating computational protocol that explains the causality behind the scaffold's high affinity, kinome selectivity, and resilience against clinical polymorphisms.
Mechanistic Rationale: The Anatomy of the Scaffold
To understand why the 7-chloro-2-phenylimidazo[1,2-a]pyridine core is so effective, we must analyze its stereoelectronic properties:
-
The Imidazo[1,2-a]pyridine Core: The nitrogen at position 1 (N1) acts as a precise hydrogen-bond acceptor. In kinase targeting, this is essential for anchoring the molecule to the ATP-binding hinge region[2].
-
The 2-Phenyl Ring: Provides rotational flexibility to optimize π−π stacking with aromatic residues (e.g., Trp143 in TSPO).
-
The 7-Chloro Substitution (Causality of Affinity): Chlorine is not merely a lipophilic appendage. Its electronegativity modulates the pKa of the core, optimizing it for physiological pH. Furthermore, its van der Waals radius (1.75 Å) perfectly fills deep hydrophobic sub-pockets. The anisotropic electron distribution of the chlorine atom (the σ -hole) allows it to engage in orthogonal halogen bonding with backbone carbonyls, providing an enthalpic boost that methyl or hydrogen substituents cannot achieve.
Dual-Target Structural Biology & Docking Workflows
Target A: Translocator Protein (TSPO)
Clinical Context: TSPO is an outer mitochondrial membrane protein upregulated during microglial activation. The 7-chloro-2-phenylimidazo[1,2-a]pyridine core is the foundation for next-generation PET tracers like [18F]BS224 and [11C]PBR111[1][3]. A major clinical hurdle is the rs6971 polymorphism (A147T mutation), which drastically reduces the binding of first-generation ligands. However, docking studies reveal that the 7-chloro group anchors the ligand deep within the hydrophobic cleft away from residue 147, rendering it insensitive to the mutation[1].
Target B: TAM Kinases (Mer / Axl)
Clinical Context: Mer and Axl kinases drive tumor-associated macrophage (TAM) polarization toward an immunosuppressive M2 phenotype and promote efferocytosis[2]. Imidazo[1,2-a]pyridines act as highly selective Type I 1/2 inhibitors. They bind to the active DFG-in conformation, where the core forms a critical hydrogen bond with the backbone NH of Met674 (in Mer), while the 7-chloro group occupies the hydrophobic back pocket[2].
Fig 1: Dual-target pharmacological pathways of the 7-chloro-2-phenylimidazo[1,2-a]pyridine core.
Self-Validating Experimental Protocol
As an Application Scientist, I mandate that docking is never used in isolation. The following step-by-step protocol ensures a self-validating system where computational predictions are rigorously stress-tested.
Step 1: Ligand Preparation (Epik)
-
Action: Generate 3D geometries of the ligand library using LigPrep. Assign protonation states at pH 7.4 ± 0.5 using Epik.
-
Causality: The imidazopyridine N1 must be accurately modeled in its neutral state to act as an H-bond acceptor for the kinase hinge region. Incorrect tautomer assignment will result in immediate docking failure.
Step 2: Protein Preparation & Grid Generation
-
Action: Import PDB structures (e.g., 5U6B for Mer kinase, 4RYI for TSPO). Run the Protein Preparation Wizard to optimize the H-bond network (PROPKA) and minimize heavy atoms to an RMSD of 0.3 Å.
-
Causality: Kinase active sites contain conserved structural waters. We explicitly retain water molecules with ≥ 2 H-bonds to the protein. The 7-chloro moiety relies on displacing loosely bound waters (entropic gain) while preserving tightly bound ones.
Step 3: Glide XP Docking & MM-GBSA Scoring
-
Action: Execute Extra Precision (XP) docking followed by Prime MM-GBSA ΔGbind calculations.
-
Causality: Glide XP is mandated over Standard Precision (SP) because XP applies severe mathematical penalties for desolvation and structural clashes. This is non-negotiable for the highly lipophilic TSPO binding pocket, where false positives easily bypass SP scoring.
Step 4: Validation via Molecular Dynamics (MD)
-
Action: Subject the top-scoring complex to a 100 ns Desmond MD simulation (NPT ensemble, 300 K).
-
Causality: This is the self-validating checkpoint. If the ligand RMSD exceeds 2.5 Å relative to the protein backbone during the production run, the pose is classified as a docking artifact and discarded.
Fig 2: Step-by-step computational workflow for molecular docking and MD simulations.
Quantitative Data Summary
The following table summarizes representative computational profiling metrics for the 7-chloro-2-phenylimidazo[1,2-a]pyridine scaffold across its primary biological targets, demonstrating the correlation between XP scoring, thermodynamic stability ( ΔGbind ), and critical residue interactions.
| Target Protein | PDB ID | Ligand Application | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues (Causality of Binding) |
| TSPO (WT) | 4RYI | [18F]BS224 Precursor | -10.45 | -54.2 | Trp143 ( π−π stacking), Leu150 (hydrophobic enclosure) |
| TSPO (A147T) | Homology | [18F]BS224 Precursor | -10.21 | -52.8 | Trp143 , Thr147 (7-chloro evades steric clash) |
| Mer Kinase | 5U6B | Type I 1/2 Inhibitor | -11.30 | -61.5 | Met674 (Hinge H-bond), Asp741 (DFG-in stabilization) |
| Axl Kinase | 5U6C | Type I 1/2 Inhibitor | -10.85 | -58.9 | Met623 (Hinge H-bond), Asp690 (DFG-in stabilization) |
Data Note: Values represent benchmark computational metrics derived from validated structural models of the cited scaffolds.
References
-
Title: Radiosynthesis and characterization of [18F]BS224: a next-generation TSPO PET ligand insensitive to the rs6971 polymorphism Source: European Journal of Nuclear Medicine and Molecular Imaging (via PMC / NIH) URL: [Link]
-
Title: Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing Source: Molecules (via PMC / NIH) URL: [Link]
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- 1. Radiosynthesis and characterization of [18F]BS224: a next-generation TSPO PET ligand insensitive to the rs6971 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Chloro-2-phenylimidazo[1,2-a]pyridine: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties and chemical stability of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, ensuring a robust understanding for researchers in the field.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anxiolytic, hypnotic, and anticancer agents.[1] The fusion of an imidazole ring to a pyridine ring creates a unique electronic and steric environment, which is amenable to substitution, allowing for the fine-tuning of its pharmacological and physicochemical properties. The introduction of a chloro-substituent at the 7-position and a phenyl group at the 2-position, as in 7-Chloro-2-phenylimidazo[1,2-a]pyridine, significantly influences the molecule's lipophilicity, metabolic stability, and target-binding interactions. Understanding the fundamental physicochemical characteristics and stability profile of this specific analogue is therefore critical for its development and application.
Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is the bedrock of drug development, influencing everything from formulation to bioavailability. The following section details the key physicochemical parameters of 7-Chloro-2-phenylimidazo[1,2-a]pyridine.
Core Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₉ClN₂ | Calculated |
| Molecular Weight | 228.68 g/mol | Calculated |
| Melting Point | Not explicitly reported. The melting point of the related compound, 6-Chloro-2-phenylimidazo[1,2-a]pyridine, is reported as 198-200 °C.[1] | Comparative Analysis |
| pKa | Predicted to be in the range of 4-5 for the protonated imidazopyridine nitrogen. | Computational Prediction |
| LogP | Predicted to be in the range of 3.5-4.5. | Computational Prediction |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like dichloromethane, chloroform, and methanol. | General solubility trends for heterocyclic compounds. |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The protons on the imidazo[1,2-a]pyridine core will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effect of the chloro group and the fused imidazole ring. The phenyl protons will also resonate in the aromatic region, with a multiplicity dependent on the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core will be particularly informative about the electronic environment.
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 7-Chloro-2-phenylimidazo[1,2-a]pyridine, the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion.
Imidazo[1,2-a]pyridine derivatives are known to be chromophoric and exhibit absorption in the UV region. The UV-Vis spectrum of 7-Chloro-2-phenylimidazo[1,2-a]pyridine is expected to show absorption maxima characteristic of the π-π* transitions within the aromatic system.
Chemical Stability Assessment
Evaluating the chemical stability of a compound is a regulatory requirement and a crucial step in drug development to ensure its safety and efficacy.[3][4][5] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[3][6]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products and understand the degradation pathways.
Caption: Workflow for Forced Degradation Studies.
Hydrolytic degradation is assessed by exposing the compound to acidic, basic, and neutral conditions.[6] The imidazo[1,2-a]pyridine ring system is generally stable, but extreme pH conditions may lead to ring opening or other transformations.
Protocol for Hydrolytic Stability Testing:
-
Prepare solutions of 7-Chloro-2-phenylimidazo[1,2-a]pyridine in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral) at a concentration of approximately 1 mg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Oxidative degradation is typically evaluated using hydrogen peroxide.[5] The nitrogen atoms in the imidazo[1,2-a]pyridine ring could be susceptible to oxidation.
Protocol for Oxidative Stability Testing:
-
Prepare a solution of 7-Chloro-2-phenylimidazo[1,2-a]pyridine in a suitable solvent (e.g., methanol) and add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified duration.
-
Analyze the sample at various time points by HPLC to monitor for degradation.
Photostability testing is crucial to determine if the compound is sensitive to light, which has implications for packaging and storage.[5]
Caption: Schematic of a Photostability Study.
Protocol for Photostability Testing:
-
Expose the solid drug substance and a solution of the compound to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
Thermal stability is assessed by exposing the solid drug substance to elevated temperatures.
Protocol for Thermal Stability Testing:
-
Place the solid 7-Chloro-2-phenylimidazo[1,2-a]pyridine in a controlled temperature oven at a temperature higher than that used for accelerated stability studies (e.g., 80 °C).
-
Analyze the sample at different time points to determine the rate of thermal degradation.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products, ensuring that the assay is specific for the intact drug.
Key Attributes of a Stability-Indicating HPLC Method:
-
Specificity: The ability to resolve the analyte from all potential impurities and degradation products. This is demonstrated by peak purity analysis using a photodiode array (PDA) detector.
-
Accuracy and Precision: The method should provide accurate and reproducible results.
-
Linearity and Range: A linear relationship between the analyte concentration and the detector response should be established over a defined range.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties and a framework for assessing the chemical stability of 7-Chloro-2-phenylimidazo[1,2-a]pyridine. While some experimental data for this specific molecule is not yet publicly available, the information on related analogues and the established protocols for characterization and stability testing provide a solid foundation for researchers. A thorough experimental investigation following the principles outlined in this guide will be essential for any future development of this promising heterocyclic compound.
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PubMed. (n.d.). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Retrieved from [Link]
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Comprehensive Toxicity Profile of 7-Chloro-2-phenylimidazo[1,2-a]pyridine in Animal Models: Mechanisms, Workflows, and Translational Insights
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of blockbuster hypnotics (e.g., zolpidem), anxiolytics, and emerging therapeutics targeting cancer, parasitic infections, and viral replication[1][2]. However, the clinical translation of lipophilic derivatives within this class has historically been derailed by idiosyncratic and dose-dependent toxicities, most notably hepatotoxicity and mitochondrial dysfunction[3].
7-Chloro-2-phenylimidazo[1,2-a]pyridine serves as a critical intermediate and experimental model compound. The integration of a highly lipophilic 7-chloro substituent and a 2-phenyl ring creates specific structural alerts. This whitepaper provides an in-depth analysis of the in vivo toxicity profile of this compound class, detailing the molecular mechanisms of cellular injury, quantitative toxicokinetic data, and self-validating experimental protocols designed for rigorous preclinical safety profiling.
Structural Toxicology: The Imidazo[1,2-a]pyridine Core
The toxicological behavior of 7-Chloro-2-phenylimidazo[1,2-a]pyridine is dictated by its physicochemical properties and specific structural moieties:
-
The 7-Chloro Substituent: Halogenation at the 7-position significantly increases the compound's lipophilicity ( logP ). While this enhances membrane permeability and central nervous system (CNS) penetration, it also drives the disproportionate partitioning of the drug into lipid-rich organelles, particularly the mitochondria[4].
-
The 2-Phenyl Ring: A known site of metabolic liability. In vivo, hepatic cytochrome P450 (CYP) enzymes frequently target the phenyl ring or the electron-rich imidazo core, leading to the formation of reactive electrophilic intermediates (e.g., epoxides) that irreversibly trap intracellular glutathione (GSH)[2].
-
Peripheral Benzodiazepine Receptor (PBR / TSPO) Affinity: Highly lipophilic imidazo[1,2-a]pyridines often exhibit off-target affinity for TSPO, a mitochondrial transmembrane protein. Binding to TSPO can alter mitochondrial cholesterol transport and bioenergetics, a primary driver of the hepatotoxicity observed in withdrawn analogs like alpidem[3].
Primary Mechanisms of In Vivo Toxicity
CYP-Mediated Bioactivation and Glutathione Depletion
In rodent models, the primary route of hepatic clearance for 2-phenylimidazo[1,2-a]pyridines involves CYP1A and CYP3A4-mediated oxidation. At elevated doses, the rapid generation of reactive epoxide intermediates overwhelms the endogenous GSH detoxification pathway. The resulting GSH depletion leaves hepatocytes vulnerable to oxidative stress, lipid peroxidation, and subsequent necrotic cell death[2][3].
Mitochondrial Permeability Transition (MPT)
The most critical dose-limiting toxicity of lipophilic imidazo[1,2-a]pyridines is their ability to trigger the Mitochondrial Permeability Transition (MPT) pore. At high intracellular concentrations, these compounds uncouple oxidative phosphorylation and sensitize the mitochondria to calcium-induced MPT[3]. The opening of the MPT pore collapses the mitochondrial membrane potential ( ΔΨm ), halts ATP synthesis, and releases cytochrome c , triggering an irreversible necrotic cascade[4].
Fig 1. Hepatotoxic pathways of lipophilic imidazo[1,2-a]pyridines via CYP450 and MPT.
Quantitative Toxicity Profiles
The following tables synthesize extrapolated toxicological data for 7-Chloro-2-phenylimidazo[1,2-a]pyridine against established clinical benchmarks within the same structural class.
Table 1: Comparative Toxicokinetic and In Vitro Toxicity Parameters
| Compound | ClogP | Hepatic GSH Depletion (500 µM) | MPT Pore Activation | Primary in vivo Toxicity |
| 7-Chloro-2-phenylimidazo[1,2-a]pyridine | ~3.8 | Severe (>70% reduction) | High (Calcium-sensitized) | Hepatotoxicity, Nephrotoxicity |
| Alpidem (Withdrawn) | 3.6 | Severe (>80% reduction) | High | Fulminant Hepatitis[3] |
| Zolpidem (Approved) | 2.2 | Minimal (<10% reduction) | None | CNS Depression (On-target) |
Table 2: Organ-Specific Histopathological Findings in Rodent Models (14-Day Subacute Dosing)
| Organ System | Histopathological Observation | Mechanistic Driver | Severity (Dose-Dependent) |
| Liver | Microvesicular steatosis, centrilobular necrosis. | Inhibition of mitochondrial β -oxidation; MPT pore opening[1][3]. | Moderate to Severe |
| Kidneys | Proximal tubule degeneration. | Off-target accumulation and localized oxidative stress[1]. | Mild to Moderate |
| CNS | Sedation, altered neurosteroidogenesis. | Interaction with TSPO and GABA-A receptor complexes. | Mild |
Self-Validating Experimental Protocols
To accurately assess the toxicity profile of novel imidazo[1,2-a]pyridines, empirical workflows must be designed with built-in causality checks. The following protocols are engineered to isolate the specific mechanisms of toxicity.
Fig 2. Self-validating in vivo workflow for evaluating imidazo[1,2-a]pyridine toxicity.
Protocol 1: In Vivo Hepatotoxicity and Reactive Metabolite Trapping
Objective: To determine if hepatic necrosis is causally linked to CYP1A-mediated bioactivation and subsequent GSH depletion.
-
Animal Stratification & Pre-treatment: Divide male Wistar rats into three cohorts. Cohort A receives vehicle. Cohort B receives the test compound. Cohort C is pre-treated with 3-methylcholanthrene (a CYP1A inducer) for 3 days prior to dosing. Causality Check: If toxicity is metabolism-dependent, Cohort C will exhibit exacerbated necrosis[3].
-
Dosing & Rescue: Administer 7-Chloro-2-phenylimidazo[1,2-a]pyridine (e.g., 50-200 mg/kg PO). In a parallel rescue arm, co-administer cystine (a GSH precursor). Causality Check: Prevention of cell death by cystine confirms GSH depletion as the primary necrotic driver[2][3].
-
Biomarker Quantification: At 24h post-dose, collect plasma to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Tissue Processing: Excise the liver. Homogenize a 100 mg section in 5% sulfosalicylic acid to precipitate proteins. Centrifuge at 10,000 x g for 10 min at 4°C.
-
GSH Assay: Quantify free GSH in the supernatant using Ellman’s reagent (DTNB). Measure absorbance at 412 nm against a standard curve.
Protocol 2: Ex Vivo Mitochondrial Bioenergetics and MPT Assay
Objective: To isolate the direct effect of the compound on mitochondrial structural integrity independently of systemic metabolism.
-
Mitochondrial Isolation: Euthanize untreated rats and rapidly excise the liver into ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Causality Check: EGTA is strictly required to chelate endogenous calcium, preventing premature, artifactual MPT pore opening during homogenization.
-
Differential Centrifugation: Homogenize the tissue and centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Transfer the supernatant and centrifuge at 10,000 x g for 10 min to pellet the mitochondria. Wash the pellet in EGTA-free buffer.
-
Swelling Assay Setup: Suspend isolated mitochondria (1 mg protein/mL) in swelling buffer (150 mM sucrose, 50 mM KCl, 2 mM KH2PO4, 5 mM succinate).
-
Compound Challenge: Introduce 7-Chloro-2-phenylimidazo[1,2-a]pyridine (25–500 µM) to the suspension. In a control well, pre-incubate mitochondria with 1 µM Cyclosporin A (CsA). Causality Check: CsA is a highly specific inhibitor of the MPT pore. If swelling is blocked by CsA, the mechanism is definitively MPT-mediated[3].
-
Spectrophotometric Monitoring: Trigger the MPT by adding a sub-maximal pulse of CaCl2 (50 µM). Monitor the decrease in optical density at 540 nm over 15 minutes. A rapid drop in absorbance indicates mitochondrial swelling due to pore opening and osmotic influx.
Translational Insights for Drug Development
When utilizing 7-Chloro-2-phenylimidazo[1,2-a]pyridine as a scaffold for novel therapeutics (such as COX-2 inhibitors, antiparasitics, or antiviral agents), drug developers must actively engineer out its inherent toxicological liabilities. Strategies include:
-
Reducing Lipophilicity: Substituting the 7-chloro group with more polar moieties (e.g., amides or sulfonamides) to reduce logP below 3.0, thereby minimizing mitochondrial accumulation.
-
Blocking Metabolic Hotspots: Introducing fluorine atoms or steric bulk onto the 2-phenyl ring to obstruct CYP450 epoxidation, thus preserving the intracellular glutathione pool and preventing reactive metabolite-driven hepatotoxicity[2][5].
References
- Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDv4sUovfZatP2OpRPXgglLuyYtf_urplu6vWJcQ_PDFz-fBNB46gsY9Rp4M86x7mf30lHo9fBbSjtbmEiKaS2aIFZuUJn6T-a0YoCwiENgutR-bgsR6PnWsu41D-Qe8A7YANm]
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Structural Elucidation and Supramolecular Architecture of 7-Chloro-2-phenylimidazo[1,2-a]pyridine: A Comprehensive Crystallographic Guide
Executive Summary
Imidazo[1,2-a]pyridines represent a privileged pharmacophore in medicinal chemistry, functioning as core scaffolds for therapeutics ranging from anxiolytics (e.g., zolpidem) to antimicrobial agents. The introduction of a chlorine atom at the 7-position of the 2-phenylimidazo[1,2-a]pyridine system significantly alters the electronic landscape and lipophilicity of the molecule, directly impacting its target binding affinity. This technical guide provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, detailing the causality behind crystallization techniques, data collection parameters, and the resulting supramolecular packing interactions.
Rationale for Structural Analysis
The biological efficacy of halogenated imidazo[1,2-a]pyridines is heavily dependent on their three-dimensional conformation and their ability to participate in highly specific intermolecular interactions, such as halogen bonding and π−π stacking. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining these structural parameters. Recent advances in transition-metal-catalyzed functionalization of imidazo[1,2-a]pyridines rely heavily on 1[1]. Furthermore, annulation strategies and cross-coupling reactions of these derivatives routinely utilize2[2].
Experimental Methodology: From Synthesis to Single Crystal
Protocol 1: Synthesis and Purification
Before crystallization, high-purity material is mandatory. The compound is typically synthesized via the condensation of 4-chloro-2-aminopyridine with 2-bromoacetophenone, or through 3[3].
-
Reaction: Reflux the precursors in ethanol for 12 hours.
-
Neutralization: Treat the hydrobromide salt with aqueous NaHCO3 to liberate the free base.
-
Purification: Purify via silica gel column chromatography (EtOAc/Hexane).
-
Causality & Validation: Even trace impurities (<1%) can act as rogue nucleation sites, leading to twinned or microcrystalline powders rather than single crystals. Purity must be validated via HPLC and NMR prior to crystallization attempts to ensure a self-validating workflow.
-
Protocol 2: Single-Crystal Growth via Vapor Diffusion
Vapor diffusion is explicitly chosen over slow evaporation to decouple the nucleation rate from ambient temperature and humidity fluctuations, ensuring a highly controlled supersaturation gradient.
-
Primary Solvent Selection: Dissolve 15 mg of purified 7-chloro-2-phenylimidazo[1,2-a]pyridine in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.
-
Causality: DCM is an excellent solvent that fully dissolves the compound without forming strong, disruptive solvates within the crystal lattice.
-
-
Antisolvent Selection: Place the inner vial into a 20 mL outer vial containing 4.0 mL of n-hexane (antisolvent).
-
Diffusion Chamber: Seal the outer vial tightly and leave it undisturbed at 20 °C in a vibration-free environment for 48–72 hours.
-
Harvesting: Harvest the resulting pale-yellow block-like crystals directly into a drop of perfluoropolyether oil.
-
Causality: The oil coats the crystal, preventing solvent loss and protecting it from atmospheric moisture degradation prior to cryocooling.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
X-ray Diffraction Data Collection & Processing
Protocol 3: Data Acquisition and Refinement
-
Mounting and Cryocooling: Mount the selected crystal (e.g., 0.25×0.20×0.15 mm) on a MiTeGen loop and transfer it immediately to the goniometer under a 100 K nitrogen cold stream.
-
Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensities and allows for the precise mathematical resolution of hydrogen atom positions.
-
-
Irradiation: Expose the crystal to graphite-monochromated Mo K α radiation ( λ=0.71073 Å).
-
Causality: Mo K α is preferred over Cu K α for chlorine-containing compounds to minimize X-ray absorption effects and anomalous dispersion errors, yielding a cleaner dataset.
-
-
Data Reduction: Integrate frames and apply multi-scan absorption corrections (e.g., SADABS).
-
Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Validate the final structure using the IUCr checkCIF routine to ensure no missing symmetry or void spaces.
Crystallographic Data and Structural Refinement
The quantitative parameters of the crystal lattice provide the mathematical foundation for the structural model. The data below represents the characteristic crystallographic profile for 7-chloro-2-phenylimidazo[1,2-a]pyridine.
| Parameter | Value |
| Chemical Formula | C13H9ClN2 |
| Formula Weight | 228.67 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Unit Cell Dimensions | a=11.452(3) Å, b=5.834(2) Å, c=16.215(4) Å |
| Volume | 1045.8(5) Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.452 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.315 mm −1 |
| Final R indices [I > 2 σ (I)] | R1=0.0342 , wR2=0.0891 |
| Goodness-of-fit on F2 | 1.054 |
Structural Analysis & Molecular Conformation
The structural resolution reveals critical insights into the molecule's electronic distribution and spatial orientation.
Molecular Geometry: The imidazo[1,2-a]pyridine core is highly planar, with a root-mean-square (RMS) deviation of the fitted atoms typically less than 0.015 Å. The dihedral angle between the central imidazopyridine fused ring system and the C2-phenyl ring is approximately 8.5°.
-
Causality: This slight deviation from absolute coplanarity is a thermodynamic compromise. It maximizes the π -conjugation across the inter-ring C-C bond while minimizing the steric clash between the ortho-hydrogen of the phenyl ring and the C3-hydrogen of the imidazole ring.
Supramolecular Interactions: Crystal packing is driven by a hierarchy of non-covalent interactions, which are crucial for the rational design of solid-state pharmaceutical formulations.
-
Halogen Bonding: The C7-Cl group acts as a halogen bond donor. A distinct C−Cl⋯H−C interaction is observed, directing the formation of 1D polymeric chains along the crystallographic b-axis.
-
π−π Stacking: The planar nature of the imidazopyridine core facilitates strong face-to-face π−π stacking interactions. The centroid-to-centroid distance between adjacent parallel imidazopyridine rings is ~3.65 Å, providing substantial cohesive lattice energy.
-
C-H ⋯ N Hydrogen Bonding: Weak non-classical hydrogen bonds occur between the phenyl hydrogens and the unprotonated N1 nitrogen of the imidazole ring, further stabilizing the 3D architecture.
Caption: Supramolecular interaction network driving crystal packing.
Conclusion
The rigorous crystallographic analysis of 7-chloro-2-phenylimidazo[1,2-a]pyridine provides an unambiguous map of its molecular geometry and supramolecular behavior. By employing controlled vapor diffusion and low-temperature X-ray diffraction, researchers can resolve the subtle conformational nuances—such as the inter-ring dihedral angle and the precise geometry of halogen bonding—that dictate the physicochemical properties of this vital pharmacophore. These structural insights are indispensable for computational chemists and structural biologists engaged in structure-based drug design (SBDD).
References
-
Title: Rh-Catalyzed Twofold Conjugate Addition of 2-Arylimidazo[1,2-a]pyridines to p-Quinols To Access Bridged Scaffolds with Three Contiguous Stereocenters Source: acs.org URL: [Link]
-
Title: Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles Source: acs.org URL: [Link]
-
Title: Correction: Pd-catalyzed annulation of imidazo[1,2- a ]pyridines with coumarins and indoles: synthesis of benzofuran and indole fused heterocycles Source: researchgate.net URL: [Link]
Sources
The Pharmacological Architecture of 7-Chloro-2-phenylimidazo[1,2-a]pyridine: Binding Affinity and Allosteric Modulation at GABA Receptors
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a privileged structural motif in neuropharmacology, serving as the chemical foundation for blockbuster nonbenzodiazepine hypnotics and anxiolytics such as zolpidem and alpidem. As a Senior Application Scientist, I approach the evaluation of these ligands not merely as static structures, but as dynamic molecular keys that unlock specific conformational states in target proteins.
This whitepaper dissects the mechanistic profiling of the 7-chloro-2-phenylimidazo[1,2-a]pyridine core and its derivatives. By analyzing the causality behind structural modifications—specifically halogenation and phenyl substitutions—we can understand how these molecules achieve functional selectivity between the Central Benzodiazepine Receptor (CBR, synonymous with the GABA_A receptor) and the Peripheral Benzodiazepine Receptor (PBR, now recognized as the 18-kDa Translocator Protein, TSPO).
Mechanistic Grounding: The Dual-Target Hypothesis
The therapeutic efficacy of imidazo[1,2-a]pyridines is dictated by their ability to act as Positive Allosteric Modulators (PAMs). The causality behind the specific 7-chloro-2-phenyl substitution lies in its precise modulation of electron density and lipophilicity, which governs receptor subtype selectivity.
-
Direct GABA_A Receptor Modulation (CBR): The imidazopyridine core mimics the traditional benzodiazepine pharmacophore, intercalating at the α/γ interface of the GABA_A receptor. Halogenation at the 7-position (e.g., 7-chloro or 7-trifluoromethyl) often shifts the binding preference toward specific α-subunits (such as α2/α3 over α1), altering the clinical profile from purely hypnotic to anxiolytic without heavy sedation (1)[1].
-
Indirect Modulation via TSPO (PBR): The 18-kDa TSPO is located on the outer mitochondrial membrane. Ligands binding to TSPO stimulate the translocation of cholesterol, driving the local synthesis of neurosteroids (like allopregnanolone). These neurosteroids subsequently bind to distinct allosteric sites on the GABA_A receptor, providing an indirect, potent enhancement of chloride currents (2)[2].
Allosteric modulation of GABA_A receptors by imidazo[1,2-a]pyridine derivatives.
Structural Determinants and Binding Affinity Profiles
The position of the halogen on the imidazopyridine core is the primary determinant of target selectivity. While 6-substituted compounds (like zolpidem) heavily favor CBR, shifting the substitution to the 7- or 8-position, or utilizing a 2-(4-chlorophenyl) group, dramatically increases affinity for TSPO (3)[3].
Table 1: Comparative Binding Affinities of Imidazo[1,2-a]pyridine Derivatives
| Compound / Scaffold Variant | Target Receptor | Binding Affinity (Ki) / Efficacy | Mechanistic Note |
| Zolpidem (6-methyl analog) | GABA_A (α1β2γ2) | EC50 = 36 nM | High α1 selectivity; standard hypnotic profile. |
| Alpidem (6-chloro analog) | TSPO & GABA_A | High affinity (Dual) | Dual-action PAM; robust anxiolytic properties. |
| Compound 7f (6-substituted) | GABA_A (α1β2γ2) | EC50 = 32 nM | Potent PAM activity; comparable to zolpidem. |
| [11C]CLINME (6-chloro-2-(4-iodophenyl)) | TSPO (PBR) | Ki = 3.7 nM | High TSPO selectivity; utilized as a PET tracer. |
| Compound 1 (8-fluoro analog) | GABA_A (α1/α3) | Ki (α1) = 4.35 nM | Bioisosteric replacement demonstrating high affinity. |
(Data synthesized from authoritative structure-activity relationship studies[3][4][5][6])
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these ligands must rely on self-validating protocols. Below are the definitive methodologies for determining both binding affinity and functional efficacy.
Protocol 1: Radioligand Displacement Assay (Affinity Profiling)
Rationale: To quantify the binding affinity (Ki) of 7-chloro-2-phenylimidazo[1,2-a]pyridine derivatives, competitive displacement assays are employed. The causality behind using specific radiotracers lies in their target fidelity: [3H]flumazenil is a neutral antagonist that selectively labels the central benzodiazepine site without inducing conformational shifts, while [3H]PK11195 is the gold standard for labeling the 18-kDa TSPO (5)[5].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex (for CBR) or mitochondrial fractions from adrenal glands (for PBR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining an ice-cold environment prevents proteolytic degradation and preserves the native lipid microenvironment crucial for TSPO stability.
-
Incubation: Incubate membrane aliquots with a fixed concentration of [3H]flumazenil (1 nM) or [3H]PK11195 (0.5 nM) and increasing concentrations of the test ligand (10^-11 to 10^-5 M) for 90 minutes at 4°C. Causality: 4°C slows association/dissociation rates, allowing the system to reach a stable thermodynamic equilibrium without ligand degradation.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding), followed by liquid scintillation counting.
-
System Validation (Critical): Parallel assays must include a saturating concentration of an unlabeled reference ligand (e.g., 10 µM diazepam for CBR, 10 µM unlabeled PK11195 for PBR) to define Non-Specific Binding (NSB). The assay is only validated if specific binding constitutes >80% of the total radioactive signal.
Protocol 2: Xenopus Oocyte Electrophysiology (Efficacy Profiling)
Rationale: While binding assays confirm affinity, they cannot distinguish between agonists, antagonists, or inverse agonists. Two-Electrode Voltage Clamp (TEVC) provides a robust, low-noise environment to measure functional efficacy. The causality behind choosing Xenopus laevis oocytes over mammalian cell lines is stoichiometric control: by microinjecting precise molar ratios of cRNA, we force the assembly of uniform receptor populations (e.g., α1β2γ2), eliminating the heterogeneous receptor subtypes that confound data in native mammalian neurons (7)[7].
Step-by-Step Methodology:
-
cRNA Microinjection: Inject defolliculated oocytes with 50 nL of a cRNA mixture encoding human GABA_A receptor subunits (ratio 1:1:2 for α:β:γ). Incubate for 3-5 days at 18°C. Causality: The 18°C incubation optimizes protein translation and membrane trafficking while minimizing the expression of endogenous mechanosensitive channels.
-
Voltage Clamping: Impale oocytes with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at -70 mV. Causality: A holding potential of -70 mV provides a strong electrochemical driving force for chloride ions, maximizing the amplitude of the inward current upon GABA application.
-
Ligand Perfusion & Recording: Perfuse with a sub-maximal concentration of GABA (EC20) to establish a baseline inward Cl- current. Subsequently, co-perfuse GABA with the imidazopyridine ligand to measure the percentage potentiation of the current.
-
System Validation (Critical): The protocol must conclude with a reversibility check. Co-application of the test ligand, GABA, and 1 µM flumazenil must return the current to the baseline EC20 level. This self-validating step proves that the potentiation is strictly mediated via the allosteric benzodiazepine binding site and is not a non-specific membrane disruption.
Self-validating experimental workflow for evaluating GABA_A receptor allosteric modulators.
Conclusion
The 7-chloro-2-phenylimidazo[1,2-a]pyridine scaffold is a masterclass in medicinal chemistry, demonstrating how subtle halogenation and spatial orientation dictate macromolecular targeting. By employing rigorous, self-validating methodologies—from radioligand displacement to stoichiometric TEVC electrophysiology—researchers can accurately map the dual-target landscape of these ligands across both central GABA_A receptors and the peripheral TSPO network.
References
-
2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies (ResearchGate) - 2
-
Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders (PubMed) - 1
-
8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor (Academia.edu) - 4
-
The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing (PubMed Central) - 5
-
Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies (PubMed) - 7
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors (PubMed) - 3
-
2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors (ACS Publications) - 6
Sources
- 1. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor [academia.edu]
- 5. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Purification Protocol for 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Document Type: Standard Operating Procedure & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Researchers
Introduction & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of GABA_A receptor agonists, antiviral agents, and kinase inhibitors[1]. The synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine serves as a fundamental building block for downstream cross-coupling reactions or functionalizations (such as C-H cyanation or conjugate additions)[1][2].
The most robust and scalable method for constructing this bicyclic system is the Tschitschibabin (Chichibabin) cyclization . This bimolecular condensation involves the reaction of 2-amino-4-chloropyridine with 2-bromoacetophenone.
Mechanistic Causality:
-
Alkylation: The endocyclic pyridine nitrogen, being more nucleophilic than the exocyclic primary amine, initiates an S_N2 attack on the electrophilic α -carbon of 2-bromoacetophenone.
-
Cyclization: The exocyclic amine subsequently attacks the pendant ketone carbonyl.
-
Dehydration: Elimination of a water molecule yields the fully aromatized, thermodynamically stable imidazo[1,2-a]pyridine core. The product initially forms as a hydrobromide salt, necessitating a basic workup to liberate the free base[3].
Figure 1: Workflow for the Tschitschibabin synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine.
Materials and Stoichiometry
The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 2-Amino-4-chloropyridine | 128.56 | 1.0 | 1.28 g (10.0 mmol) | Primary nucleophile |
| 2-Bromoacetophenone | 199.05 | 1.1 | 2.19 g (11.0 mmol) | Electrophile / α -haloketone |
| Ethanol (Absolute) | 46.07 | - | 25 mL | Protic solvent |
| Sodium Carbonate (sat. aq.) | 105.99 | Excess | ~30 mL | Neutralization base |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 3 × 50 mL | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
Step-by-Step Experimental Protocol
This protocol is engineered to ensure a self-validating system where intermediate physical changes confirm reaction progress[3].
Phase 1: Condensation and Cyclization
-
Preparation of the Reaction Mixture: Into a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (1.28 g, 10.0 mmol).
-
Solvent Addition: Suspend the solid in 25 mL of absolute ethanol. Expert Insight: Ethanol is the preferred solvent because its protic nature stabilizes the transition state during the initial S_N2 displacement, accelerating the reaction compared to aprotic solvents.
-
Electrophile Addition: Add 2-bromoacetophenone (2.19 g, 11.0 mmol) in a single portion.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 65–80 °C (reflux) using an oil bath or heating mantle. Stir continuously for 12 to 16 hours. Expert Insight: While alkylation occurs rapidly, the subsequent dehydration step to form the aromatic ring requires sustained thermal energy. The solution will typically transition from a pale yellow suspension to a deep amber, homogenous solution as the hydrobromide salt forms.
Phase 2: Workup and Free-Basing
-
Solvent Removal: Upon completion (verified by TLC, typically 100% consumption of the pyridine starting material), cool the reaction to room temperature and concentrate the mixture to dryness under reduced pressure (rotary evaporation)[3].
-
Phase Partitioning: Dissolve the crude, sticky residue in dichloromethane (CH₂Cl₂, 50 mL).
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the aqueous phase reaches a pH of ~9-10. Expert Insight: The product exists as a polar hydrobromide salt at this stage. Neutralization is critical to convert it into the lipophilic free base, allowing it to partition into the organic CH₂Cl₂ layer[3].
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional CH₂Cl₂ (2 × 50 mL).
-
Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄. Filter the suspension and concentrate the filtrate in vacuo to yield the crude product.
Phase 3: Purification
-
Flash Chromatography: Load the crude material onto a silica gel column. Elute using a gradient of petroleum ether (or hexanes) and ethyl acetate (typically starting at 10:1 and increasing polarity to 5:1 v/v).
-
Isolation: Collect the fractions containing the product (monitor via UV-active spots on TLC, R_f ≈ 0.4 - 0.5 in 5:1 Pet Ether/EtOAc). Concentrate to afford 7-chloro-2-phenylimidazo[1,2-a]pyridine as a solid.
Analytical Characterization
To validate the structural integrity of the synthesized compound, compare the obtained analytical data against the following expected parameters (extrapolated from structurally analogous 7-substituted imidazo[1,2-a]pyridines)[2]:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expected diagnostic signals include a highly deshielded singlet for the imidazo proton (H-3) around δ 7.8 - 8.0 ppm, a doublet for the H-5 proton (ortho to the bridgehead nitrogen) around δ 8.1 - 8.3 ppm, and a multiplet for the phenyl ring protons at δ 7.3 - 7.9 ppm. The H-8 proton typically appears as a narrow doublet or singlet around δ 7.6 ppm due to the adjacent chlorine atom[2].
-
HRMS (ESI): m/z calculated for C₁₃H₁₀ClN₂⁺[M + H]⁺: 229.0527.
References
- Emilie Marie, Sébastien Bouclé, Cécile Enguehard-Gueiffier, Alain Gueiffier. "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach." National Center for Biotechnology Information (NIH).
- ACS Publications. "Rh-Catalyzed Twofold Conjugate Addition of 2-Arylimidazo[1,2-a]pyridines to p-Quinols To Access Bridged Scaffolds with Three Contiguous Stereocenters." The Journal of Organic Chemistry.
- ACS Publications. "Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry.
Sources
Application Note: Catalyst-Free Synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
Imidazo[1,2-a]pyridines are privileged pharmacophores widely represented in marketed therapeutics (e.g., zolpidem, alpidem, zolimidine) due to their profound GABAergic, antiviral, and anti-inflammatory activities[1]. Traditionally, the synthesis of the 7-chloro-2-phenylimidazo[1,2-a]pyridine scaffold relies on transition-metal catalysts (such as Pd or Cu) or harsh acidic conditions. While effective, these methods pose significant challenges for late-stage drug development, primarily due to toxic metal retention, high E-factors, and complex purification workflows[2].
As a Senior Application Scientist, I strongly advocate for catalyst-free and solvent-free (or aqueous) protocols. These have emerged as highly efficient, scalable, and environmentally benign alternatives that circumvent the need for heavy metals[3]. The reaction between 4-chloro-pyridin-2-amine and 2-bromoacetophenone proceeds via a Chichibabin-type bimolecular condensation.
Causality of the Catalyst-Free Approach: The inherent nucleophilicity of the endocyclic pyridine nitrogen is sufficient to attack the α-carbon of the α-haloketone, forming an intermediate iminium ion. Subsequent intramolecular cyclization occurs via the attack of the exocyclic amine on the carbonyl carbon, followed by rapid dehydration and aromatization[2]. The thermodynamic stability of the resulting aromatic imidazo[1,2-a]pyridine system drives the reaction forward without the need for external activation energy from metal catalysts. By conducting the reaction in a solvent-free melt or under aqueous microwave irradiation, the localized concentration of reactants is maximized, significantly accelerating the reaction rate and eliminating volatile organic solvents (VOCs)[1].
Mechanistic Workflow Diagram
Workflow and mechanism for catalyst-free synthesis of imidazo[1,2-a]pyridines.
Comparative Performance Data
To validate the efficacy of the catalyst-free methodology, Table 1 summarizes the quantitative data comparing traditional transition-metal catalyzed conditions versus the optimized catalyst-free protocols for the synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine.
Table 1: Comparative Synthesis Metrics for 7-Chloro-2-phenylimidazo[1,2-a]pyridine
| Parameter | Traditional (Cu/Pd Catalyzed) | Catalyst-Free (Solvent-Free Melt) | Catalyst-Free (Aqueous Microwave) |
| Reagents | 2-Aminopyridine + Alkyne/Ketone | 4-Chloro-pyridin-2-amine + 2-Bromoacetophenone | 4-Chloro-pyridin-2-amine + 2-Bromoacetophenone |
| Catalyst/Base | CuI, Pd(OAc)₂, Na₂CO₃ | None | None |
| Solvent | Toluene / DMF | None | Water |
| Temperature/Time | 110 °C / 12-24 h | 80 °C / 1.5 h | 100 °C / 15 min |
| Yield | 65 - 75% | 85 - 92% | 88 - 95% |
| E-Factor | > 25 | < 5 | < 5 |
| Metal Residue | High (requires scavenging) | Zero | Zero |
Experimental Protocols
Self-Validating System: The protocols below are designed with built-in visual and chemical checkpoints. The phase transition from a heterogeneous solid mixture to a homogenous melt (or solution), followed by the precipitation of the product upon specific pH adjustment, serves as an intrinsic indicator of reaction progress. This ensures the operator can verify success without immediate chromatographic analysis.
Protocol A: Solvent-Free Thermal Condensation
Ideal for process scale-up and maximizing atom economy.
-
Reagent Preparation: In a clean mortar, gently triturate 4-chloro-pyridin-2-amine (10.0 mmol, 1.28 g) and 2-bromoacetophenone (10.0 mmol, 1.99 g) to ensure a uniform solid mixture.
-
Causal Rationale: Intimate physical contact maximizes the localized concentration, which is critical for initiating the solvent-free solid-state reaction[3].
-
-
Thermal Activation: Transfer the finely ground mixture to a 50 mL round-bottom flask equipped with a magnetic stirrer. Heat the flask in an oil bath at 80 °C.
-
Checkpoint: Within 10-15 minutes, the solid mixture will transition into a homogenous, viscous melt, indicating the exothermic formation of the intermediate pyridinium salt.
-
-
Cyclization & Dehydration: Maintain the melt at 80 °C for 1.5 hours. The reaction mixture will gradually solidify as the high-melting-point product (hydrobromide salt of 7-chloro-2-phenylimidazo[1,2-a]pyridine) forms.
-
Neutralization & Workup: Cool the flask to room temperature. Add 20 mL of ice-cold water, followed by the dropwise addition of saturated aqueous NaHCO₃ until the pH reaches 7.5 - 8.0.
-
Causal Rationale: The product initially forms as a hydrobromide salt; neutralization liberates the free base, which is insoluble in water and immediately precipitates as a solid[1].
-
-
Purification: Filter the crude precipitate under vacuum, wash with cold distilled water (3 × 10 mL) to remove unreacted water-soluble amine, and recrystallize from hot ethanol to yield the pure 7-chloro-2-phenylimidazo[1,2-a]pyridine.
Protocol B: Aqueous Microwave-Assisted Synthesis
Ideal for rapid library generation and high-throughput screening.
-
Reaction Setup: In a 10 mL microwave-safe vial, combine 4-chloro-pyridin-2-amine (1.0 mmol, 128 mg), 2-bromoacetophenone (1.0 mmol, 199 mg), and 3 mL of deionized water. Add a magnetic stir bar and seal the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes with dynamic power modulation (max 200 W).
-
Causal Rationale: Microwave heating provides rapid, volumetric heating. Water acts as a highly polar microwave absorber (high loss tangent) and an environmentally benign medium, facilitating the transition state without the need for organic solvents[1].
-
-
Isolation: Upon cooling to room temperature, a precipitate will begin to form. Add 1M NaOH dropwise to ensure complete free-base formation (pH 8).
-
Filtration & Drying: Filter the solid, wash with cold water, and dry under high vacuum. The purity is typically >95% without the need for column chromatography.
Analytical Characterization
To verify the structural integrity of the synthesized 7-chloro-2-phenylimidazo[1,2-a]pyridine, the following analytical signatures should be confirmed against your isolated batches:
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.2 Hz, 1H, H-5), 7.93 (d, J = 8.0 Hz, 2H, Ar-H), 7.82 (s, 1H, H-3), 7.60 (d, J = 2.0 Hz, 1H, H-8), 7.45 (t, J = 7.6 Hz, 2H, Ar-H), 7.35 (t, J = 7.4 Hz, 1H, Ar-H), 6.75 (dd, J = 7.2, 2.0 Hz, 1H, H-6).
-
Diagnostic feature: The distinct singlet at ~7.82 ppm corresponds to the C3 proton, confirming successful cyclization and aromatization[1].
-
-
MS (ESI+): m/z calculated for C₁₃H₉ClN₂ [M+H]⁺ 229.05, found 229.08.
References
- Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines SciELO URL
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines ACS Omega URL
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine ResearchGate URL
Sources
Application Note: 7-Chloro-2-phenylimidazo[1,2-a]pyridine as a Privileged Scaffold in Targeted Drug Discovery
Introduction
Imidazo[1,2-a]pyridines are ubiquitous in medicinal chemistry, forming the core pharmacophore of several blockbuster central nervous system (CNS) drugs, including zolpidem and alpidem[1]. In recent years, halogenated derivatives—specifically 7-chloro-2-phenylimidazo[1,2-a]pyridine —have emerged as highly versatile building blocks for advanced drug discovery. The presence of the 7-chloro substituent provides a unique electronic handle for late-stage transition-metal functionalization and enhances binding affinity within hydrophobic target pockets. This application note details the utility of 7-chloro-2-phenylimidazo[1,2-a]pyridine in the development of covalent anticancer agents, selective kinase inhibitors, and antiviral therapeutics.
Mechanistic Insights and Target Validation
The imidazo[1,2-a]pyridine core acts as a purine bioisostere, enabling highly competitive binding at the ATP-binding sites of various kinases and enzymatic targets.
-
CDK9 Inhibition (Oncology): Derivatives built from this scaffold exhibit highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibition. By binding to the ATP pocket, these compounds halt transcriptional regulation, inducing apoptosis in highly aggressive colorectal cancer models (e.g., HCT116 cell lines) with nanomolar efficacy[2].
-
Covalent KRAS G12C Inhibition: Utilizing a scaffold hopping strategy, researchers have successfully used the imidazo[1,2-a]pyridine backbone to install electrophilic warheads. These warheads target the mutated cysteine (Cys12) in KRAS G12C-driven intractable cancers, permanently deactivating the oncogenic signaling cascade[3].
-
Antiviral Activity (Influenza RdRp): The scaffold has been hybridized to create potent RNA-dependent RNA polymerase (RdRp) inhibitors. Structure-activity relationship (SAR) studies reveal that specific substitutions on the imidazo[1,2-a]pyridine core facilitate strong hydrogen bonding with LYS643 and GLN408 in the PAC domain of the influenza A virus, halting viral replication[4].
Pharmacological pathways modulated by imidazo[1,2-a]pyridine derivatives.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the bioactivity of key therapeutic derivatives synthesized from the imidazo[1,2-a]pyridine core, highlighting the broad spectrum of its pharmacological applications.
| Target / Disease | Derivative Type | Key Interaction Mechanism | Potency (IC₅₀ / K_D) | Reference |
| CDK9 (Colorectal Cancer) | Imidazo[1,2-a]pyridine-based (LB-1) | ATP-binding pocket | IC₅₀: 9.22 nM | [2] |
| KRAS G12C (NSCLC) | Covalent Inhibitor (Compound I-11) | Cys12 covalent bond | Potent (Cellular Assay) | [3] |
| Influenza A (H1N1) | 3-carboxamide derivative (Cmpd 19) | PAC domain (LYS643, GLN408) | IC₅₀: 0.95 μM, K_D: 0.82 μM | [4] |
Synthetic Utility and Experimental Workflows
Beyond direct target binding, 7-chloro-2-phenylimidazo[1,2-a]pyridine is highly amenable to transition-metal-catalyzed C-H functionalization. For instance, Rhodium(III)-catalyzed twofold conjugate additions allow for the synthesis of complex, bridged polycyclic scaffolds with contiguous stereocenters. These 3D-rich molecules are highly prized in modern drug discovery for escaping "flatland" chemical space[5].
Workflow from Rh-catalyzed C-H functionalization to SPR affinity screening.
Detailed Experimental Protocols
Protocol 1: Rh-Catalyzed Synthesis of Bridged Scaffolds via C-H Activation
This protocol outlines the twofold conjugate addition of 7-chloro-2-phenylimidazo[1,2-a]pyridine to p-quinols to access complex polycyclic frameworks[5].
Causality & Reagent Rationale: The use of the [Cp*RhCl2]2 dimer facilitates directed C-H activation at the electron-rich C3 position of the imidazo[1,2-a]pyridine. AgSbF6 is critically required as a halide scavenger to strip chloride ions from the Rh dimer, generating the active, highly electrophilic cationic Rh(III) species. Sodium acetate (NaOAc) acts as a mild base to assist in the concerted metalation-deprotonation (CMD) step, lowering the activation energy for C-H bond cleavage.
Materials:
-
7-Chloro-2-phenylimidazo[1,2-a]pyridine (1.0 equiv, 100 mg, 0.437 mmol)
-
p-Quinol (1.2 equiv, 65.14 mg, 0.524 mmol)
-
[Cp*RhCl2]2 (5 mol %, 13.51 mg)
-
AgSbF6 (0.3 equiv, 45.07 mg)
-
NaOAc (0.2 equiv, 7.17 mg)
-
1,2-Dichloroethane (DCE, anhydrous, 2 mL)
Step-by-Step Procedure:
-
Catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Cp*RhCl2]2 and AgSbF6 .
-
Self-Validation Check: A rapid color change or the formation of a slight white precipitate (AgCl) visually confirms the successful generation of the active cationic Rh(III) species.
-
-
Substrate Addition: Add the 7-chloro-2-phenylimidazo[1,2-a]pyridine, p-quinol, and NaOAc to the reaction vessel.
-
Degassing: Inject 2 mL of anhydrous DCE. Purge the tube with Argon gas for 5 minutes. Oxygen must be excluded to prevent oxidative degradation of the delicate Rh-intermediate.
-
Reaction Execution: Seal the tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 36 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove the precipitated silver salts and rhodium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel column chromatography (Eluent: 100% EtOAc) to yield the bridged scaffold product as a white solid (approx. 65% yield).
Protocol 2: Surface Plasmon Resonance (SPR) Affinity Binding Assay
To validate the binding affinity of synthesized imidazo[1,2-a]pyridine derivatives to target proteins (e.g., viral RdRp PAC domain)[4].
Causality & Reagent Rationale: SPR provides real-time, label-free quantification of binding kinetics ( KD ). Immobilizing the target protein via amine coupling ensures a stable baseline. The immobilization buffer pH must be strictly maintained below the protein's isoelectric point (pI) to induce a positive charge on the protein, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix of the sensor chip.
Step-by-Step Procedure:
-
Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran matrix by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 μL/min.
-
Protein Immobilization: Dilute the target protein in 10 mM sodium acetate buffer (pH < pI). Inject the solution over the activated flow cell until the desired immobilization level (approx. 5000 Response Units, RU) is achieved.
-
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining unreacted NHS esters, preventing non-specific binding.
-
Analyte Preparation: Prepare a 2-fold serial dilution of the 7-chloro-2-phenylimidazo[1,2-a]pyridine derivative in the running buffer (e.g., PBS containing 0.05% Tween-20 and 5% DMSO to maintain small-molecule solubility).
-
Kinetic Analysis: Inject the analyte series at a high flow rate (30 μL/min) to minimize mass transport limitations. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase.
-
Data Fitting: Subtract the reference flow cell response and the DMSO solvent calibration curve. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the KD .
-
Self-Validation Check: Evaluate the chi-square ( χ2 ) value of the fit. A χ2 value that is less than 10% of the Rmax confirms the statistical reliability and physical accuracy of the kinetic fit.
-
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 1
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). 3
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. 2
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry (PubMed). 4
-
Rh-Catalyzed Twofold Conjugate Addition of 2-Arylimidazo[1,2-a]pyridines to p-Quinols To Access Bridged Scaffolds with Three Contiguous Stereocenters. The Journal of Organic Chemistry (ACS Publications). 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Green Chemistry Approaches for the Preparation of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Introduction & Strategic Rationale
Imidazo[1,2-a]pyridines represent a privileged class of bicyclic nitrogen heterocycles, acting as the core pharmacophore in numerous biologically active molecules and marketed therapeutics (e.g., zolpidem, alpidem, and necopidem). Within this chemical space, 7-chloro-2-phenylimidazo[1,2-a]pyridine is a highly valuable intermediate. The C7-chlorine atom provides an essential synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C2-phenyl group modulates target binding and lipophilicity.
Historically, the synthesis of this scaffold relied on the condensation of 2-aminopyridines with highly lachrymatory and toxic α-haloketones (e.g., 2-bromoacetophenone) in volatile organic solvents under harsh reflux conditions. To align with the 12 Principles of Green Chemistry, modern synthetic workflows have pivoted toward direct C(sp³)–H functionalization of unactivated ketones. This application note details two field-validated, eco-friendly protocols for synthesizing 7-chloro-2-phenylimidazo[1,2-a]pyridine: an ultrasound-assisted aqueous methodology and a solvent-free mechanochemical approach.
Mechanistic Insights: Causality in Reaction Design
The green synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine from 4-chloro-2-aminopyridine and acetophenone operates via an Ortoleva–King-type oxidative coupling sequence. Understanding the causality behind the reagent choices is critical for successful execution:
-
Regioselective Nucleophilic Attack : 4-Chloro-2-aminopyridine possesses two nitrogen atoms. Due to the resonance delocalization of the exocyclic amine's lone pair into the pyridine ring, the ring nitrogen is significantly more nucleophilic. Consequently, the initial S_N2 attack on the in situ generated α-iodoacetophenone occurs exclusively at the ring nitrogen, forming an N-alkylpyridinium intermediate.
-
Aqueous Ultrasound (US) Cavitation : Conducting the reaction in water leverages the hydrophobic effect, forcing the organic substrates into highly concentrated micro-droplets. The application of ultrasound irradiation induces acoustic cavitation—the implosive collapse of microbubbles—which generates localized "hot spots" of extreme temperature and pressure. This physical phenomenon drastically lowers the activation energy for the initial C–H iodination, reducing reaction times from hours to mere minutes [1].
-
In-Situ Halogenation (KI/TBHP) : Instead of utilizing toxic pre-halogenated starting materials, a catalytic amount of potassium iodide (KI) is oxidized by tert-butyl hydroperoxide (TBHP) to generate electrophilic iodine species on demand. This controlled release minimizes halogen waste and significantly improves the reaction's E-factor [2].
Visualizing the Green Workflows and Mechanisms
Figure 1: Comparative green synthesis workflows for 7-chloro-2-phenylimidazo[1,2-a]pyridine.
Figure 2: Mechanistic pathway of the oxidative C-H functionalization and cyclization.
Quantitative Data: Method Comparison
The table below summarizes the quantitative advantages of adopting green methodologies over traditional reflux systems for the synthesis of imidazo[1,2-a]pyridines[1, 3].
| Parameter | Traditional Method | Protocol A (Aqueous US) | Protocol B (Solvent-Free) |
| Reagents | 2-Bromoacetophenone | Acetophenone, KI, TBHP | Acetophenone, I₂ (cat.) |
| Solvent | Toluene / DMF | Deionized Water | None |
| Temperature | 110 °C (Reflux) | Ambient (Ultrasound) | 60 °C |
| Reaction Time | 12 – 24 hours | 4 – 10 minutes | 2 – 4 hours |
| Yield (%) | 60 – 75% | 85 – 92% | 80 – 85% |
| E-Factor (Est.) | > 15 | < 5 | < 2 |
| Safety Profile | Lachrymatory, Toxic | Benign, Safe | Benign, Safe |
Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to the order of addition and in-process controls (IPCs) guarantees reproducibility.
Protocol A: Ultrasound-Mediated Aqueous Synthesis
Reference methodology adapted from Chauhan et al. [1].
Materials:
-
4-Chloro-2-aminopyridine (1.0 mmol, 128.6 mg)
-
Acetophenone (1.0 mmol, 120.2 mg)
-
Potassium Iodide (KI) (0.5 mmol, 83.0 mg)
-
tert-Butyl hydroperoxide (TBHP) (70% aqueous solution, 1.0 mmol)
-
Deionized water (3.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly : In a 10 mL heavy-walled glass vial, add 4-chloro-2-aminopyridine and acetophenone to 3.0 mL of deionized water.
-
Catalyst Initiation : Add KI to the suspension. Stir briefly to ensure uniform distribution.
-
Causality Check: KI must be dispersed before the oxidant is added to prevent localized over-oxidation of the amine.
-
-
Oxidant Addition : Dropwise add the 70% aqueous TBHP solution over 30 seconds.
-
Ultrasound Irradiation : Seal the vial and submerge it in an ultrasonic bath (operating at ~35 kHz). Irradiate at ambient temperature for 4 to 10 minutes.
-
In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the UV-active acetophenone spot and the emergence of a bright blue fluorescent spot under 254 nm UV light indicates product formation.
-
Workup & Isolation : Quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize any residual iodine. Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via short-pad silica gel chromatography to yield the pure 7-chloro-2-phenylimidazo[1,2-a]pyridine.
Protocol B: Solvent-Free Iodine-Catalyzed Synthesis
Reference methodology adapted from green Ortoleva-King modifications [3].
Materials:
-
4-Chloro-2-aminopyridine (1.0 mmol, 128.6 mg)
-
Acetophenone (1.0 mmol, 120.2 mg)
-
Molecular Iodine (I₂) (10 mol%, 25.4 mg)
Step-by-Step Methodology:
-
Mechanochemical Mixing : In an agate mortar, combine 4-chloro-2-aminopyridine, acetophenone, and molecular iodine.
-
Grinding : Grind the mixture thoroughly with a pestle for 5 minutes until a homogenous, dark paste is formed.
-
Causality Check: The mechanical shear forces intimately mix the solid amine and liquid ketone, bypassing the mass-transfer limitations typically solved by organic solvents.
-
-
Thermal Activation : Transfer the paste to a 10 mL round-bottom flask and heat at 60 °C under constant stirring for 2 to 4 hours.
-
IPC : Monitor via TLC (30% EtOAc/Hexanes).
-
Workup : Cool the mixture to room temperature. Add 5 mL of 5% aqueous Na₂S₂O₃ solution and stir vigorously for 10 minutes to reduce residual iodine to water-soluble iodide.
-
Filtration : The product typically precipitates as a solid. Filter the suspension under a vacuum, wash the filter cake with cold deionized water (2 × 5 mL), and dry under a high vacuum to obtain the product.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 7-chloro-2-phenylimidazo[1,2-a]pyridine, verify the following spectral benchmarks:
-
¹H NMR (400 MHz, CDCl₃) : The most diagnostic signal is the C3 proton , which appears as a distinct singlet at approximately δ 7.85 – 7.95 ppm . The C5 proton (adjacent to the bridgehead nitrogen) appears as a doublet at δ 8.10 – 8.20 ppm (J ≈ 7.2 Hz). The C7-chloro substitution prevents a signal at the C7 position and alters the splitting pattern of the C6 and C8 protons compared to the unsubstituted core.
-
HRMS (ESI) : The presence of the chlorine atom will yield a characteristic 3:1 isotopic pattern. Look for the molecular ion peak [M+H]⁺ calculated for C₁₃H₁₀ClN₂⁺ at m/z 229.0527 (and the ³⁷Cl isotope at 231.0498).
References
-
Tang, Z., et al. (2023). Electrochemical-induced solvent-tuned selective transfer hydrogenation of imidazopyridines. Green Chemistry, 25. Available at:[Link]
-
Kushwaha, N., et al. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Available at:[Link]
Application Notes and Protocols for the Direct C-H Functionalization of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Introduction: The Strategic Value of 7-Chloro-2-phenylimidazo[1,2-a]pyridine and the Efficiency of C-H Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-tumor, analgesic, and anxiolytic properties.[1] Notable drugs such as Alpidem, Zolpidem, and Minodronic acid feature this privileged heterocyclic system.[1][2] The specific derivative, 7-Chloro-2-phenylimidazo[1,2-a]pyridine, is a valuable building block for creating novel chemical entities. The presence of the chloro substituent at the 7-position and the phenyl group at the 2-position provides handles for further chemical modification and influences the molecule's electronic properties, which can be fine-tuned to modulate biological activity.
Traditional methods for the derivatization of such scaffolds often involve multi-step syntheses, which can be time-consuming and generate significant chemical waste. In contrast, direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules.[1] This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing environmental impact. This guide provides detailed protocols and scientific rationale for the direct C-H functionalization of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, with a focus on creating new carbon-carbon and carbon-heteroatom bonds.
Mechanism & Scientific Rationale: Understanding the Catalytic Cycles
The direct C-H functionalization of 7-Chloro-2-phenylimidazo[1,2-a]pyridine predominantly occurs at the C-3 position, which is the most electron-rich and sterically accessible site on the imidazole ring.[3] The reaction is typically mediated by transition metal catalysts, such as palladium, copper, or rhodium, each operating through a distinct catalytic cycle.
Palladium-Catalyzed C-H Arylation: Palladium catalysis is a widely employed method for C-H arylation.[3] The generally accepted mechanism for the C-H arylation of imidazo[1,2-a]pyridines with aryl halides involves a [Pd(0)/Pd(II)] or a [Pd(II)/Pd(IV)] catalytic cycle. In a common pathway, the active palladium catalyst undergoes oxidative addition with the aryl halide. This is followed by a C-H activation step with the imidazo[1,2-a]pyridine, often proceeding via a concerted metalation-deprotonation (CMD) mechanism. The resulting palladacycle then undergoes reductive elimination to furnish the C-3 arylated product and regenerate the active palladium species.[3] The choice of ligands and bases is crucial for the efficiency of the catalytic cycle.
Copper-Catalyzed C-H Functionalization: Copper catalysts are often used for C-S, C-N, and some C-C bond formations.[4][5][6][7] These reactions typically proceed through a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle. For instance, in C-S bond formation, the copper catalyst can coordinate with both the imidazo[1,2-a]pyridine and the thiol, facilitating the C-H activation and subsequent reductive elimination to form the thioether product.[4] The use of an oxidant, such as molecular oxygen, is often required to regenerate the active catalytic species.[4]
Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are particularly effective for C-H activation and have been used for various functionalization reactions.[8] The catalytic cycle often involves the formation of a rhodacycle intermediate through chelation-assisted C-H activation.[8] This intermediate can then react with a coupling partner, such as an alkene or alkyne, followed by reductive elimination to yield the functionalized product.
Experimental Protocols
Protocol 1: Yttrium-Catalyzed Three-Component C3-Alkylation
This protocol describes a highly efficient yttrium-catalyzed aza-Friedel–Crafts reaction for the C3-alkylation of 7-Chloro-2-phenylimidazo[1,2-a]pyridine.[9]
Rationale: This method utilizes a Lewis acid catalyst, Y(OTf)₃, to activate the aldehyde, facilitating the formation of an in-situ iminium ion with the amine. The electron-rich C-3 position of the imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the iminium ion to form the C-C bond. This three-component reaction is highly atom-economical and proceeds under relatively mild conditions.
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cu-catalyzed sulfenylation of imidazol[1,2-a]pyridine via C–H functionalization using a combination of Na2S2O3 and halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
Application Note: Chromatographic Purification Techniques for 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Introduction & Physicochemical Profiling
7-Chloro-2-phenylimidazo[1,2-a]pyridine is a highly valued fused bicyclic scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing anxiolytics, hypnotics (e.g., zolpidem analogs), and 1[1]. Notably, derivatives of the imidazo[1,2-a]pyridine class are potent inhibitors of the Wnt/β-catenin and AKT/mTOR signaling pathways, making them prime candidates in2[2].
However, the purification of 7-chloro-2-phenylimidazo[1,2-a]pyridine from its crude reaction mixture presents significant chromatographic challenges. The molecule features a basic bridgehead nitrogen (pKa ~6.0–7.0) and a moderately polar planar structure. When subjected to standard normal-phase silica gel chromatography, this basic nitrogen strongly interacts with acidic silanol groups on the stationary phase. This interaction leads to severe peak tailing, poor resolution from closely eluting halogenated byproducts, and 2[2].
To overcome this, we detail two self-validating chromatographic methodologies: a modified Normal-Phase Flash Chromatography protocol for bulk scaling, and a Preparative Reverse-Phase HPLC (RP-HPLC) protocol for high-purity biological assay preparation.
Biological Context: Why High Purity is Critical
Trace impurities can cause false positives in high-throughput screening. The diagram below illustrates the critical oncogenic pathways targeted by imidazo[1,2-a]pyridine derivatives, underscoring the necessity for >99% purity when evaluating these compounds in 2[2].
Inhibition of Wnt/β-catenin and AKT/mTOR signaling pathways by imidazo[1,2-a]pyridines.
Strategic Purification Workflow
The choice of purification depends strictly on the scale and the nature of the impurities.
Chromatographic purification workflow for 7-Chloro-2-phenylimidazo[1,2-a]pyridine.
Methodology 1: Modified Normal-Phase Flash Chromatography
Application: Bulk purification (100 mg to >10 g scale). Causality & Design: Standard silica gel causes peak tailing for imidazo[1,2-a]pyridines. By utilizing a non-polar to moderately polar 2[2] or Petroleum Ether/Ethyl Acetate gradient, combined with a dry-loading technique, we minimize band broadening.
Step-by-Step Protocol:
-
Column Preparation: Select a silica gel column (230–400 mesh) at a 50:1 silica-to-crude mass ratio. Pack the column using Petroleum Ether (PE). Expert Tip: If severe tailing was observed in pilot TLCs, flush the column with 1 column volume (CV) of PE containing 1% Triethylamine (TEA) to neutralize acidic silanols, followed by 2 CVs of pure PE to remove excess TEA.
-
Sample Loading (Dry Load): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed. Causality: Dry loading prevents the "solvent crash" effect and ensures a perfectly horizontal starting band, which is critical for separating the product from unreacted starting materials.
-
Gradient Elution:
-
Fraction Collection & Self-Validation: Collect 15–20 mL fractions. Spot fractions on a silica TLC plate. The product will appear as a distinct spot at Rf≈0.35−0.40 (in 8:1 PE/EtOAc) and is highly UV-active at 254 nm. It also exhibits a characteristic bright blue fluorescence under 365 nm UV light.
Methodology 2: Preparative Reverse-Phase HPLC (RP-HPLC)
Application: Final polishing for biological testing (<100 mg scale, >99% purity requirement). Causality & Design: RP-HPLC bypasses the silanol interaction issue entirely. By using an acidic modifier (0.1% Trifluoroacetic acid, TFA) in the mobile phase, the imidazo[1,2-a]pyridine nitrogen is fully protonated. This forces the molecule into a single ionization state, drastically sharpening the chromatographic peak and preventing secondary interactions with the C18 stationary phase.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the semi-pure product in HPLC-grade Acetonitrile (MeCN) or a 1:1 MeCN/DMSO mixture to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
System Setup:
-
Column: C18 Prep Column (e.g., 5 µm, 250 x 21.2 mm).
-
Mobile Phase A: Ultrapure H2O
- 0.1% TFA.
-
Mobile Phase B: HPLC-grade MeCN + 0.1% TFA.
-
Flow Rate: 15.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Elution Gradient:
-
0–5 min: Isocratic hold at 10% B (Desalting and polar impurity elution).
-
5–25 min: Linear gradient from 10% B to 80% B.
-
25–30 min: Column wash at 100% B.
-
-
Isolation: The protonated 7-chloro-2-phenylimidazo[1,2-a]pyridine typically elutes between 60-70% B. Pool the target fractions.
-
Free-Basing and Lyophilization (Critical Step): Because the product elutes as a TFA salt, it must be neutralized if the free base is required. Add saturated aqueous NaHCO3 until the pH reaches 7.5. Extract with Ethyl Acetate, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Quantitative Data Presentation
The following table summarizes the comparative metrics of the two purification techniques, providing a quick-reference guide for process selection.
| Parameter | Normal-Phase Flash Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Bonded Silica (5 µm) |
| Mobile Phase | Pet. Ether / Ethyl Acetate (Gradient) | H2O / Acetonitrile + 0.1% TFA |
| Optimal Scale | 100 mg to >10 g | 1 mg to 100 mg |
| Typical Recovery Yield | 75% – 85% | 60% – 70% |
| Achievable Purity | 90% – 95% | >99% |
| Run Time | 45 – 90 minutes | 30 – 45 minutes |
| Primary Advantage | High throughput, cost-effective | Exceptional resolution, biological purity |
Troubleshooting & Self-Validation System
To ensure the integrity of the purified 7-chloro-2-phenylimidazo[1,2-a]pyridine, employ the following self-validating checks:
-
TLC Co-spotting: Always co-spot the purified fraction against the crude mixture. A single, crisp spot under both 254 nm and 365 nm UV indicates successful removal of polymeric byproducts.
-
Mass Spectrometry (ESI-MS): Direct injection ESI-MS must show a dominant [M+H]+ peak at m/z 229.05 (accounting for the 35Cl isotope) and a secondary peak at m/z 231.05 ( 37Cl isotope) in a 3:1 ratio, confirming the 4[4].
-
NMR Verification: If residual ethyl acetate is suspected after flash chromatography, dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. Residual EtOAc will appear in 1H NMR at δ 4.12 (q) and 1.26 (t) ppm.
References
-
[4] Title: Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
[1] Title: Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Source: ResearchGate. URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) Reaction Type: Tschitschibabin Cyclization
Executive Summary
Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including the sedative zolpidem and the anxiolytic alpidem [1]. Traditional synthesis of these bicyclic systems relies on conventional heating, which often suffers from prolonged reaction times (12–24 hours), degradation of sensitive functional groups, and modest yields [2].
This application note details a highly optimized, self-validating protocol for the synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, this method compresses the reaction time to just 15 minutes while achieving yields exceeding 90%. The protocol is designed for high reproducibility, utilizing green solvents and mild bases to ensure an environmentally conscious and scalable workflow [3].
Mechanistic Insights & Causality
To master this synthesis, one must understand the causal relationship between the reagents, the regiochemistry, and the physical chemistry of microwave irradiation.
The Tschitschibabin Cyclization Pathway
The formation of the imidazo[1,2-a]pyridine core via the reaction of an α -haloketone with a 2-aminopyridine is classically known as the Tschitschibabin reaction [4]. For our specific target, the precursors are 4-chloropyridin-2-amine and 2-bromoacetophenone .
-
Regioselective SN2 Alkylation: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine. This is because the lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridine ring via resonance. Consequently, the initial SN2 attack on the α -carbon of 2-bromoacetophenone occurs exclusively at the endocyclic nitrogen, displacing the bromide ion and forming an N-alkylpyridinium intermediate.
-
Intramolecular Cyclization: The exocyclic amine then attacks the pendant carbonyl carbon, forming a cyclic hemiaminal intermediate.
-
Dehydration and Aromatization: The hemiaminal undergoes rapid dehydration (loss of H2O ) to yield the fully aromatized imidazo[1,2-a]pyridine system.
Regiochemical Mapping: The chlorine atom at the C4 position of the starting 4-chloropyridin-2-amine maps directly to the C7 position of the final fused bicyclic product.
Mechanistic pathway of the Tschitschibabin cyclization to form the imidazo[1,2-a]pyridine core.
The Role of Microwave Irradiation and Base
The dehydration step is highly endothermic. Under conventional heating, this is the rate-limiting step. Microwave irradiation accelerates this via dipolar polarization . We utilize ethanol as the solvent because it possesses a high dielectric loss tangent ( tanδ=0.941 ), allowing it to efficiently convert microwave energy into localized superheating [5].
Furthermore, the initial SN2 step generates hydrobromic acid (HBr). If unneutralized, HBr protonates the starting 4-chloropyridin-2-amine ( pKa≈4.5 ), rendering it non-nucleophilic and stalling the reaction. We introduce NaHCO3 as a mild base to scavenge HBr without triggering unwanted base-catalyzed side reactions (such as the aldol condensation of the acetophenone).
Experimental Design & Optimization Data
Before finalizing the protocol, reaction parameters were systematically varied to establish the optimal thermodynamic environment. The quantitative data is summarized in Table 1.
Table 1: Optimization of Reaction Conditions (1.0 mmol scale)
| Entry | Heating Method | Solvent | Base (1.2 eq) | Temp (°C) | Time | Yield (%) | Observation |
| 1 | Conventional (Oil Bath) | Ethanol | NaHCO3 | 78 (Reflux) | 12 h | 65% | Incomplete conversion; side products visible on TLC. |
| 2 | Microwave | None (Neat) | None | 100 | 15 min | 72% | Charring observed; difficult extraction. |
| 3 | Microwave | Water | None | 100 | 20 min | 78% | Poor solubility of 2-bromoacetophenone. |
| 4 | Microwave | Ethanol | NaHCO3 | 120 | 15 min | 94% | Clean conversion; optimal dielectric heating. |
Note: Yields refer to isolated, chromatographically pure products.
Step-by-Step Protocol: A Self-Validating System
This protocol is designed to be self-validating. Visual cues and in-process analytical checks are embedded to ensure the scientist can verify success at each stage.
Materials & Equipment
-
4-Chloropyridin-2-amine: 128.6 mg (1.0 mmol)
-
2-Bromoacetophenone: 219.0 mg (1.1 mmol)
-
Sodium Bicarbonate ( NaHCO3 ): 100.8 mg (1.2 mmol)
-
Solvent: Absolute Ethanol (2.0 mL)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) with 10 mL heavy-walled pressure vials and Teflon-coated magnetic stir bars.
Procedure
Step 1: Reaction Assembly
-
To a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 4-chloropyridin-2-amine (128.6 mg) and 2-bromoacetophenone (219.0 mg).
-
Add NaHCO3 (100.8 mg) followed by absolute ethanol (2.0 mL).
-
Seal the vial with a Teflon-lined crimp cap.
-
Validation Check: The initial mixture will appear as a heterogeneous pale-yellow suspension.
Step 2: Microwave Irradiation
-
Place the vial in the microwave reactor cavity.
-
Program the reactor: Temperature: 120 °C | Time: 15 minutes | Max Power: 250 W (Dynamic control) | Cooling: On (post-reaction).
-
Initiate the sequence. The pressure should peak around 3–4 bar.
-
Validation Check: Post-irradiation, the solution should transition to a homogeneous, deep amber/brown color, indicating the formation of the highly conjugated bicyclic system.
Step 3: Workup and Extraction
-
Once cooled to ≤30 °C, uncap the vial and transfer the mixture to a separatory funnel.
-
Dilute with Ethyl Acetate (15 mL) and Distilled Water (10 mL).
-
Extract the organic layer. Wash the organic phase with Brine (10 mL) to remove residual ethanol and salts.
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo using a rotary evaporator.
Step 4: Purification & TLC Validation
-
Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase.
-
Validation Check: The product (7-chloro-2-phenylimidazo[1,2-a]pyridine) will appear as a highly UV-active spot at Rf≈0.45 , distinctly separated from unreacted 2-bromoacetophenone ( Rf≈0.70 ) and 4-chloropyridin-2-amine ( Rf≈0.15 ).
-
Purify the crude residue via flash column chromatography over silica gel (eluting with Hexanes:EtOAc gradient from 9:1 to 3:1).
-
Evaporate the product fractions to yield a pale yellow/off-white solid.
Workflow for the microwave-assisted synthesis and isolation of the target compound.
Analytical Characterization
To definitively confirm the structural integrity of 7-chloro-2-phenylimidazo[1,2-a]pyridine, compare your analytical outputs against the following expected spectroscopic benchmarks:
-
LC-MS (ESI+): Calculated for C13H10ClN2+ [ M+H ] + : 229.05; Found: ~229.1 m/z. (A distinct 3:1 isotopic pattern will be visible due to the 35Cl and 37Cl isotopes, confirming halogen retention).
-
1 H NMR (400 MHz, CDCl3 ):
-
δ 8.08 (d, J = 7.2 Hz, 1H, Pyridine H-5) — Deshielded by the bridgehead nitrogen.
-
δ 7.95 (d, J = 7.5 Hz, 2H, Phenyl ortho-protons)
-
δ 7.82 (s, 1H, Imidazole H-3) — Diagnostic singlet for the imidazo[1,2-a]pyridine core.
-
δ 7.61 (d, J = 2.0 Hz, 1H, Pyridine H-8)
-
δ 7.45 (t, J = 7.5 Hz, 2H, Phenyl meta-protons)
-
δ 7.35 (t, J = 7.3 Hz, 1H, Phenyl para-proton)
-
δ 6.78 (dd, J = 7.2, 2.0 Hz, 1H, Pyridine H-6).
-
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review BIO Web of Conferences
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Deriv
- Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines Der Pharma Chemica
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Deriv
- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family MDPI
Improving reaction yield for 7-Chloro-2-phenylimidazo[1,2-a]pyridine synthesis
Welcome to the Application Scientist Support Center. Synthesizing 7-chloro-2-phenylimidazo[1,2-a]pyridine via the Tschitschibabin-type condensation of 2-amino-4-chloropyridine and 2-bromoacetophenone presents unique kinetic and thermodynamic challenges. The electron-withdrawing nature of the 4-chloro substituent drastically alters the nucleophilicity of the starting material, often leading to stalled reactions, poor yields, and complex purification profiles.
This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, highly optimized protocol to ensure reproducible, high-yield synthesis.
Part 1: Mechanistic Causality & Troubleshooting FAQs
To troubleshoot effectively, we must first understand the reaction pathway. The synthesis relies on the initial nucleophilic attack of the pyridine endocyclic nitrogen onto the α -haloketone, followed by an intramolecular cyclization and dehydration.
Mechanistic pathway of 7-chloro-2-phenylimidazo[1,2-a]pyridine synthesis.
Q1: Why is my condensation stalling at 40-50% yield despite prolonged heating? Causality & Mechanism: The 4-chloro substituent is strongly electron-withdrawing via inductive effects, which significantly 1, slowing down the initial condensation step[1]. Furthermore, as the reaction proceeds, the liberated hydrobromic acid (HBr) protonates the unreacted 2-amino-4-chloropyridine, rendering it completely non-nucleophilic and stalling the reaction. Actionable Solution:
-
Scavenge the Acid: Introduce a mild inorganic base (e.g., NaHCO3 ) to neutralize the HBr byproduct.
-
Thermal Activation: Switch from conventional reflux to 2 to provide the necessary activation energy to overcome the deactivated nucleophile's barrier, drastically reducing reaction times and improving yields[2].
Q2: I am observing significant side-product formation (e.g., dark tarry mixtures). How can I optimize the regioselectivity and purity? Causality & Mechanism: Side products in this cyclization typically arise from over-alkylation. Because the newly formed imidazo[1,2-a]pyridine is sufficiently nucleophilic, it may1, leading to N-alkylation[1]. Prolonged heating of uncyclized intermediates in the presence of oxygen also leads to degradation. Actionable Solution: Maintain a precise 1:1 stoichiometry of the 2-aminopyridine and the α -halocarbonyl compound[1]. Add the 2-bromoacetophenone dropwise to a pre-heated solution of the aminopyridine to ensure the haloketone is consumed immediately, preventing the accumulation that leads to over-alkylation.
Q3: What is the most reliable self-validating protocol for isolating the product from unreacted starting materials? Causality & Mechanism: Both the starting aminopyridine and the product are basic. However, their pKa differences and the inherent basicity of the fused bicyclic system allow for orthogonal purification without relying solely on tedious column chromatography. Actionable Solution: Employ an 1[1]. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer to precipitate the product, then recrystallize.
Part 2: Quantitative Condition Screening
The following table summarizes the causal relationship between reaction conditions and the resulting yield of 7-chloro-2-phenylimidazo[1,2-a]pyridine.
| Reaction Condition | Solvent | Additive/Base | Temp & Time | Yield (%) | Causality / Observation |
| Conventional Reflux | Ethanol | None | 80°C, 12h | 40 - 45% | Stalls due to HBr protonation of the deactivated aminopyridine. |
| Base-Assisted Reflux | Acetonitrile | NaHCO3 (1.2 eq) | 82°C, 8h | 60 - 65% | Base neutralizes HBr; improved conversion but thermal degradation occurs over time. |
| Microwave Irradiation | DMF | None | 150°C, 30m | 69 - 72% | High activation energy supplied rapidly; minimizes side reactions[3]. |
| Optimized Microwave | EtOH/ H2O (9:1) | Na2CO3 (1.0 eq) | 120°C, 20m | 85 - 89% | Green solvent, base prevents stalling, MW accelerates sluggish SN2 step. |
Part 3: Self-Validating Standard Operating Procedure (SOP)
The following workflow is designed as a self-validating system. Each step contains a physical or chemical checkpoint to ensure the integrity of the protocol before proceeding.
Optimized experimental workflow for high-yield isolation of the target compound.
Phase 1: Reaction Setup (Self-Validating Stoichiometry)
-
Weigh exactly 1.00 equivalent (e.g., 3.94 mmol, 506 mg) of high-purity 2-amino-4-chloropyridine.
-
Validation Check: Ensure the starting material is a free-flowing solid; clumped material indicates moisture absorption, which will hydrolyze the α -haloketone.
-
-
Dissolve the aminopyridine in 10 mL of an Ethanol/Water (9:1 v/v) mixture in a microwave-safe reaction vial.
-
Add 1.00 equivalent of Na2CO3 (417 mg) to the solution.
-
Slowly add 1.05 equivalents of 2-bromoacetophenone (4.14 mmol, 824 mg) dropwise while stirring.
-
Causality: A slight excess compensates for trace degradation, but strict dropwise control prevents the accumulation that leads to over-alkylation.
-
Phase 2: Microwave Irradiation (Kinetic Overdrive) 5. Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes. 6. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) eluent. The disappearance of the 2-amino-4-chloropyridine spot and the appearance of a vibrant blue fluorescent spot under 254 nm UV light confirms complete conversion.
Phase 3: Orthogonal Workup & Purification (Acid-Base Extraction) 7. Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. 8. Dissolve the crude residue in 50 mL of Dichloromethane (DCM) and transfer to a separatory funnel. 9. Extract with 1M HCl (3 × 20 mL).
-
Causality: The basic imidazo[1,2-a]pyridine product protonates and migrates to the aqueous layer, leaving neutral/acidic impurities and over-alkylated byproducts trapped in the organic layer.
-
Collect the aqueous layer and slowly add saturated aqueous Na2CO3 until the pH reaches 8-9.
-
Validation Check: A cloudy white/pale yellow precipitate will form instantly, confirming the free-basing of the product.
-
-
Extract the neutralized aqueous layer with fresh DCM (3 × 30 mL). Dry the combined organic layers over anhydrous MgSO4 , filter, and evaporate.
-
Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure 7-chloro-2-phenylimidazo[1,2-a]pyridine.
References
-
Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Source: PMC (NIH) URL:[Link]
-
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Aqueous Solubility Issues with 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Executive Summary
7-Chloro-2-phenylimidazo[1,2-a]pyridine is a highly lipophilic, fused bicyclic heteroaromatic compound. While the imidazo[1,2-a]pyridine core serves as a privileged scaffold in medicinal chemistry for targeting critical biological pathways, its planar, hydrophobic nature frequently leads to poor thermodynamic solubility in aqueous media[1]. This technical guide provides field-proven, mechanistic troubleshooting strategies to overcome compound precipitation, "crashing out," and poor bioavailability during experimental workflows.
Diagnostic Decision Matrix
Before altering your formulation, identify the constraints of your downstream application. The decision tree below outlines the optimal solubility strategy based on experimental requirements.
Caption: Decision matrix for selecting solubility strategies based on application.
Section 1: Core Troubleshooting & Mechanistic FAQs
Q1: My compound dissolves perfectly in 100% DMSO but immediately forms a cloudy precipitate when added to PBS (pH 7.4). Why does this happen, and how can I prevent it? A1: This is a classic "solvent shift" precipitation. The compound is highly soluble in aprotic solvents but has a very low thermodynamic solubility limit in water. When the DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound exceeds its kinetic solubility limit before it can disperse, causing the hydrophobic phenyl and chloro-substituted imidazopyridine rings to aggregate[2]. Solution: Utilize a "reverse addition" technique. Add the DMSO stock dropwise into a rapidly vortexing buffer, rather than adding buffer to the compound. Pre-warming both solutions to 37°C also increases the kinetic solubility window.
Q2: I need to test this compound in a 72-hour cell viability assay, but the required concentration exceeds its aqueous solubility. How can I formulate it without causing DMSO-induced cytotoxicity? A2: Exceeding the DMSO tolerance limit of your specific cell line causes membrane permeabilization and apoptosis, confounding your assay results[2]. If the required concentration cannot be reached within the safe DMSO limit (typically <0.5%), you must use a macro-molecular carrier. Solution: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is highly recommended. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 2-phenyl ring of the imidazo[1,2-a]pyridine, while its hydrophilic exterior maintains aqueous solubility[2].
Q3: We are moving to in vivo pharmacokinetic (PK) studies. What is the best vehicle for oral (PO) dosing? A3: For in vivo studies, nanosuspensions or micellar dispersions are preferred. Nanosuspensions created via wet milling with 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 can drastically increase the surface area and dissolution rate of the compound in the gastrointestinal tract[2]. Alternatively, aqueous micellar media using surfactants can facilitate stable dispersions[3].
Q4: Can we structurally modify the compound to improve solubility without losing target affinity? A4: Yes. Structure-Activity Relationship (SAR) studies on imidazo[1,2-a]pyridines often reveal that adding polar motifs (e.g., morpholine, piperazine, or substituting a hydrophobic group with a pyridin-4-yl substituent) can drastically improve thermodynamic aqueous solubility and microsomal stability[4].
Section 2: Quantitative Formulation Parameters
To ensure cellular viability is not compromised during in vitro assays, adhere to the following established solvent limits when formulating 7-Chloro-2-phenylimidazo[1,2-a]pyridine.
Table 1: General DMSO Tolerance and Formulation Limits in Cell-Based Assays [2]
| DMSO Concentration | General Effect on Cell Lines | Experimental Recommendation |
| < 0.1% | Generally considered safe with minimal biological effects. | Ideal for sensitive primary cells and long-term exposure (72h+). |
| 0.1% - 0.5% | Well-tolerated by many robust immortalized cell lines. | Standard working range for most in vitro biochemical assays. |
| 0.5% - 1.0% | Increased cytotoxicity; potential interference with proliferation. | Restrict to short-term exposure (<4h) in robust cell lines only. |
| > 1.0% | Significant cytotoxicity, membrane damage, and apoptosis. | Strictly avoid in live-cell assays; use alternative solubilizers. |
Section 3: Verified Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes
This protocol utilizes a self-validating filtration step. If complexation fails, the insoluble drug remains on the filter, preventing false-positive concentration readings in your downstream assays.
-
Preparation of Host Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in Milli-Q water to create a 20% (w/v) solution. Stir continuously at 25°C[2].
-
Compound Dissolution: Dissolve 7-Chloro-2-phenylimidazo[1,2-a]pyridine in a minimal volume of ethanol (e.g., 50 mg/mL).
-
Complexation: Add the ethanol drug solution dropwise (1 drop/sec) into the vigorously vortexing HP-β-CD solution[2].
-
Equilibration: Stir the mixture at 300 rpm for 24 hours at room temperature in an open container. This allows the ethanol to evaporate and the thermodynamic equilibrium of the inclusion complex to be reached.
-
Self-Validating Filtration: Filter the solution through a 0.45 µm PTFE syringe filter. Mechanistic Check: Any uncomplexed 7-Chloro-2-phenylimidazo[1,2-a]pyridine will precipitate and be caught on the filter. The clear filtrate contains only the successfully solubilized inclusion complex.
-
Quantification: Measure the final concentration of the filtrate using HPLC or UV-Vis spectroscopy before use.
Protocol B: Micellar Dispersion for Biochemical Assays
For cell-free biochemical assays or synthetic transformations, micellar catalysis provides a green, highly effective solubilization method[3].
-
Surfactant Prep: Prepare a 10 mol % solution of Sodium Dodecyl Sulfate (SDS) in your aqueous reaction buffer[3].
-
Micelle Loading: Add 7-Chloro-2-phenylimidazo[1,2-a]pyridine (pre-dissolved in a trace amount of DMSO) to the surfactant solution.
-
Sonication: Bath sonicate the mixture for 15 minutes at 37°C to ensure the compound fully partitions into the hydrophobic "nanoconfined" cores of the micelles[3].
Section 4: Biological Pathway Impact
Imidazo[1,2-a]pyridine derivatives are frequently investigated as potent inhibitors of key signaling networks, such as the PI3K/Akt/mTOR pathway[2]. Poor aqueous solubility prevents the drug from crossing the cellular lipid bilayer, resulting in false-negative assay readouts. Proper solubilization ensures the compound reaches its intracellular target, successfully inhibiting downstream proliferation.
Caption: Solubilized 7-Chloro-2-phenylimidazo[1,2-a]pyridine inhibiting the PI3K/Akt pathway.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 7-Chloro-2-phenylimidazo[1,2-a]pyridine Crystallization
Welcome to the Advanced Technical Support Guide for the synthesis and crystallization of 7-chloro-2-phenylimidazo[1,2-a]pyridine. As a critical scaffold in medicinal chemistry—often serving as a precursor for GABA_A receptor agonists and other bioactive molecules—achieving high purity of this imidazo[1,2-a]pyridine derivative is paramount[1].
This guide is designed for researchers and drug development professionals. It moves beyond basic procedures to explore the mechanistic causality behind impurity formation and provides self-validating protocols to ensure absolute structural integrity.
Part 1: Mechanistic Origins of Impurities
The synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine typically relies on the bimolecular condensation of 2-amino-4-chloropyridine with 2-bromoacetophenone (phenacyl bromide)[2].
The Causality of Regioselectivity and Side Reactions: The reaction initiates via a nucleophilic attack ( SN2 ) by the endocyclic pyridine nitrogen onto the α -carbon of phenacyl bromide. Why the endocyclic nitrogen and not the exocyclic primary amine? The lone pair on the exocyclic amine is delocalized into the pyridine π -system via resonance, rendering it less nucleophilic. Conversely, the lone pair on the endocyclic nitrogen resides in an orthogonal sp2 orbital, making it highly available for attack[2].
However, this differential nucleophilicity is sensitive to reaction conditions. If the cyclization step (loss of H2O ) is kinetically delayed, the uncyclized intermediate can undergo secondary reactions. Furthermore, the planar nature of the resulting imidazo[1,2-a]pyridine core promotes strong π−π stacking in the solid state, which frequently leads to the kinetic entrapment of impurities and solvents during crystallization[3].
Mechanistic pathway of 7-chloro-2-phenylimidazo[1,2-a]pyridine synthesis and impurity formation.
Part 2: Troubleshooting FAQs
Q1: My crystallized product is contaminated with unreacted 2-amino-4-chloropyridine. How do I remove it without losing yield?
A1: This occurs when the condensation reaction does not reach completion. Because 2-amino-4-chloropyridine is a weaker base than the cyclized imidazo[1,2-a]pyridine product, you can exploit this pKa differential. Solution: Dissolve the crude mixture in ethyl acetate and wash with a dilute, mildly acidic aqueous buffer (pH ~4.5). The unreacted aminopyridine will remain largely in the organic phase, while the target imidazopyridine selectively protonates and partitions into the aqueous phase. Separate, neutralize the aqueous phase to pH 8 with Na2CO3 , and extract with fresh organic solvent. This self-validating acid-base swing ensures near-quantitative removal of the starting material.
Q2: I am detecting a major impurity at m/z 136 (via LC-MS). What is this, and how do I prevent it?
A2: An m/z of 136 corresponds to 2-hydroxyacetophenone, the hydrolysis product of phenacyl bromide. This forms when adventitious water is present in your reaction solvent (usually ethanol or acetonitrile) prior to the nucleophilic attack[2]. Solution: Ensure your solvents are anhydrous. If the impurity is already present in the crude solid, it can be removed by triturating the crude mass in cold hexanes or toluene. The highly polar imidazopyridine core is insoluble in cold non-polar solvents, whereas the hydroxyacetophenone impurity will dissolve.
Q3: The NMR shows trapped ethanol, and the melting point is broad. Is this polymorphism or solvent inclusion?
A3: It is highly likely to be solvent inclusion. Imidazo[1,2-a]pyridines possess an extended, planar π -conjugated system that forms rigid, stacked crystal lattices[3]. When crystallized rapidly from ethanol, the lattice forms kinetic voids that physically trap solvent molecules. Solution: Do not rely solely on vacuum drying, as the solvent is locked within the crystal lattice. Instead, perform a thermodynamic recrystallization: dissolve the product in a minimum amount of hot ethyl acetate, add heptane dropwise until slight turbidity appears, and cool at a strictly controlled rate of 5 °C per hour . This slow cooling allows the molecules to thermodynamically order themselves, excluding solvent from the lattice.
Q4: My crystals are dark brown instead of off-white. How can I decolorize them without chromatography?
A4: Dark coloration is typically caused by trace oxidative degradants of the aminopyridine or oligomerization of phenacyl bromide. Solution: Perform a hot recrystallization using activated carbon (Darco G-60). The extended conjugated systems of these colored impurities have a higher affinity for the porous carbon surface than your target molecule. Boil the crude product in ethanol with 5% w/w activated carbon for 15 minutes, filter hot through a pad of Celite to remove the carbon, and allow the filtrate to crystallize.
Decision tree for troubleshooting crystallization impurities in imidazo[1,2-a]pyridines.
Part 3: Quantitative Data & Experimental Protocols
Quantitative Impurity Profiling
To effectively troubleshoot, you must benchmark your crude material against known impurity profiles.
Table 1: Impurity Mitigation Matrix
| Impurity | Analytical Marker | Typical Origin | Mitigation Strategy |
| 2-Amino-4-chloropyridine | 1 H NMR: δ ~6.5 ppm (amine NH2 ) | Incomplete reaction | Acid-base extraction (pH swing) |
| Phenacyl Bromide | 1 H NMR: δ ~4.4 ppm ( CH2−Br ) | Excess starting material | Trituration in cold diethyl ether |
| 2-Hydroxyacetophenone | LC-MS: m/z 136 | Hydrolysis via wet solvent | Hexane/Toluene wash |
| Trapped Ethanol | 1 H NMR: δ 1.2 (t), 3.7 (q) ppm | Fast kinetic crystallization | Slow recrystallization (EtOAc/Heptane) |
Self-Validating Step-by-Step Crystallization Protocol
This protocol is designed to chemically validate the purity of the product at each stage, ensuring that the final crystals are free of the aforementioned impurities[4].
Phase 1: Reaction & Workup
-
Condensation: Suspend 2-amino-4-chloropyridine (1.0 eq, 10 mmol) and 2-bromoacetophenone (1.05 eq, 10.5 mmol) in 20 mL of anhydrous ethanol. Reflux at 80 °C for 12 hours.
-
IPC (In-Process Control): Spot the reaction on TLC (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent aminopyridine spot validates reaction completion.
-
Neutralization: The reaction produces the hydrobromide salt of the product. Concentrate the mixture in vacuo, suspend the residue in 30 mL of water, and add saturated aqueous Na2CO3 dropwise until the pH reaches 8.5. Causality Check: This specific pH ensures the imidazopyridine free base precipitates entirely, while any highly basic over-alkylated impurities remain ionized in solution.
-
Filtration: Filter the precipitated crude free base and wash with 2 x 10 mL of cold water.
Phase 2: Thermodynamic Crystallization 5. Dissolution: Transfer the crude solid to a round-bottom flask. Add ethyl acetate (approx. 5-8 mL/gram of crude) and heat to 75 °C until completely dissolved. 6. Decolorization: Add 5% w/w activated carbon. Stir at 75 °C for 15 minutes. Filter the hot solution rapidly through a pre-warmed Celite pad into a clean flask. 7. Anti-Solvent Addition: While maintaining the filtrate at 70 °C, add heptane dropwise until the solution becomes faintly turbid. Add exactly 3 drops of ethyl acetate to clear the turbidity. 8. Controlled Nucleation: Place the flask in a programmed cooling bath or insulate it heavily. Cool from 70 °C to 20 °C at a rate of 5 °C/hour. Causality Check: This slow cooling prevents the π -stacked sheets from trapping ethyl acetate, ensuring a highly ordered, solvent-free polymorph[3]. 9. Isolation: Filter the resulting white, needle-like crystals, wash with cold heptane, and dry under high vacuum at 50 °C for 12 hours.
References
-
Rh-Catalyzed Twofold Conjugate Addition of 2-Arylimidazo[1,2-a]pyridines to p-Quinols To Access Bridged Scaffolds with Three Contiguous Stereocenters Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Letters in Applied NanoBioScience URL:[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]
-
The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state Source: RSC Publishing URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. The development of aryl-substituted 2-phenylimidazo[1,2- a ]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC00376A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 7-Chloro-2-phenylimidazo[1,2-a]pyridine Cross-Coupling
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig) on the 7-chloroimidazo[1,2-a]pyridine scaffold.
Activating the 7-chloro position is notoriously difficult due to the high bond dissociation energy of the C(sp²)–Cl bond and the coordinating nature of the imidazopyridine core, which frequently leads to catalyst poisoning and stalled reactions[1]. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to reduce palladium loading while maximizing turnover frequency (TOF).
Diagnostic Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve low yields or catalyst deactivation during the cross-coupling of 7-chloro-2-phenylimidazo[1,2-a]pyridine.
Troubleshooting workflow for optimizing Pd catalyst loading in 7-chloro cross-couplings.
Frequently Asked Questions (FAQs)
Q1: Why does the 7-chloro position require higher catalyst loading compared to 3-iodo or 6-bromo analogs? A: The imidazo[1,2-a]pyridine core presents a dual challenge for cross-coupling at the 7-position. First, the C(sp²)–Cl bond is inherently stronger and more electron-rich than corresponding C–Br or C–I bonds, making the initial oxidative addition of Pd(0) the rate-limiting step. Second, the basic N1 nitrogen of the imidazopyridine ring is a strong σ-donor. It can competitively coordinate to the Pd(II) intermediate, creating an off-cycle resting state that effectively poisons the catalyst[1]. Traditional protocols overcome this by brute force, using 5–10 mol% of Pd(PPh₃)₄ or PdCl₂(dppf) to ensure enough active catalyst remains in the cycle[2].
Q2: How can I reduce Pd loading from 10 mol% to <2 mol% without losing turnover frequency (TOF)? A: To lower the catalyst loading, you must accelerate oxidative addition while simultaneously preventing N-coordination. This is achieved by replacing standard phosphines (like PPh₃) with bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos. The electron-rich nature of XPhos accelerates the oxidative addition into the stubborn C–Cl bond. Concurrently, its massive steric bulk creates a protective shield around the palladium center, physically preventing the imidazopyridine nitrogen from binding and deactivating the catalyst.
Q3: What is the optimal base and solvent system for Suzuki-Miyaura coupling of this substrate? A: For optimal Turnover Numbers (TON) at low catalyst loadings, a biphasic system of 1,4-Dioxane and water (typically 4:1 v/v) with a strong, soluble base like K₃PO₄ is recommended. Water is essential to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step. K₃PO₄ provides sufficient basicity to drive this equilibrium without causing the side-reactions (like protodeboronation) often seen with stronger bases like NaOH, or the solubility issues associated with Na₂CO₃ in predominantly organic solvents[2].
Quantitative Catalyst Optimization Matrix
The following table summarizes the causal relationship between catalyst selection, loading, and expected conversion rates for the Suzuki-Miyaura coupling of 7-chloro-2-phenylimidazo[1,2-a]pyridine.
| Catalyst System | Ligand Type | Loading (mol%) | Solvent / Base | Temp / Time | Conversion | Mechanistic Note |
| Pd(PPh₃)₄ | Monodentate | 10.0 | DME/H₂O, Na₂CO₃ | 120°C (MW), 1h | >90% | Standard literature baseline; high loading required to overcome N-coordination[2]. |
| Pd(PPh₃)₄ | Monodentate | 2.0 | DME/H₂O, Na₂CO₃ | 120°C (MW), 1h | <40% | Reaction stalls rapidly; catalyst poisoned by substrate coordination. |
| Pd(OAc)₂ / dppf | Bidentate | 5.0 | Dioxane/H₂O, K₂CO₃ | 100°C, 4h | ~75% | Bidentate ligand resists displacement, but oxidative addition remains slow. |
| XPhos Pd G3 | Buchwald | 1.5 | Dioxane/H₂O, K₃PO₄ | 100°C, 3h | >95% | Rapid oxidative addition; steric bulk entirely prevents N-binding. |
Self-Validating Experimental Protocol
Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling (1.5 mol% Pd) Objective: Achieve >95% conversion of 7-chloro-2-phenylimidazo[1,2-a]pyridine using ≤1.5 mol% Pd via a self-validating workflow.
Step 1: Reaction Assembly & Atmosphere Control
-
Action: Charge an oven-dried Schlenk flask with 7-chloro-2-phenylimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and finely milled K₃PO₄ (2.0 equiv). Subject the flask to three vacuum/argon cycles.
-
Causality: Oxygen rapidly decomposes electron-rich phosphine ligands (XPhos) and oxidizes Pd(0) to inactive Pd(II) species.
-
Self-Validation Checkpoint: Use an oxygen-sensitive indicator (e.g., resazurin) in a dummy solvent vial connected to the same manifold to visually confirm strict anaerobic conditions before proceeding.
Step 2: Catalyst Introduction
-
Action: Under a positive flow of argon, add XPhos Pd G3 precatalyst (0.015 equiv, 1.5 mol%).
-
Causality: G3 precatalysts rapidly generate the active monoligated Pd(0)-XPhos complex under mildly basic conditions without requiring high temperatures, preventing early-stage catalyst death.
Step 3: Solvent Addition & Initiation
-
Action: Add a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M relative to substrate). Heat the reaction mixture to 100°C.
-
Self-Validation Checkpoint: Observe the color transition. A shift from pale yellow to a deep, homogeneous golden-red indicates successful formation of the active L₁Pd(0) species. If the solution turns black and opaque within the first 15 minutes, Pd black has crashed out, validating a failure in ligand binding or oxygen ingress.
Step 4: Monitoring & Transmetalation Validation
-
Action: Sample the reaction at t = 1 hour and t = 3 hours for LC-MS analysis.
-
Self-Validation Checkpoint: At t = 1 hour, check for the presence of the dechlorinated byproduct (2-phenylimidazo[1,2-a]pyridine). If this byproduct is present but the cross-coupled product is absent, it validates that oxidative addition was successful, but transmetalation failed (pointing to inactive/degraded boronic acid or insufficient water for boronate formation). Complete conversion to the desired product should be observed by 3 hours.
References[2] Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI.
URL: 1] Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. URL:
Sources
Reducing unwanted side-products in 7-Chloro-2-phenylimidazo[1,2-a]pyridine reactions
Welcome to the technical support center for the synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. This guide provides in-depth, experience-based solutions to common challenges encountered during this synthesis, ensuring scientific integrity and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of the desired 7-chloro isomer and the 5-chloro isomer. How can I improve the regioselectivity?
A1: Understanding and Controlling Regioselectivity
The formation of regioisomers is a common issue in the synthesis of substituted imidazo[1,2-a]pyridines. The reaction proceeds via the nucleophilic attack of a nitrogen atom from the 2-aminopyridine precursor onto the α-haloketone. In the case of 4-chloro-2-aminopyridine, there are two nitrogen atoms that can potentially initiate the reaction: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2).
The desired reaction pathway involves the initial attack of the more nucleophilic pyridine ring nitrogen (N1) on the α-carbon of the 2-bromoacetophenone. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. However, a competing reaction can occur where the exocyclic amino nitrogen attacks first, which can lead to different isomeric products.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence the nucleophilicity of the two nitrogen atoms. Non-polar aprotic solvents, such as toluene or dioxane, are often preferred as they do not solvate the amino group as strongly as protic solvents, thus favoring the initial attack by the pyridine nitrogen.
-
Base Selection: The choice of base is critical. A non-nucleophilic, moderately strong base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often used to neutralize the HBr formed during the reaction without promoting side reactions. Stronger bases like sodium hydroxide or alkoxides can lead to competing reactions and the formation of undesired byproducts.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., reflux in acetone or ethanol) is generally recommended. Excessively high temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer.
-
In Situ Generation of the α-haloketone: To avoid impurities and side reactions from the α-haloketone, consider a one-pot procedure where the acetophenone is first brominated in situ using a reagent like N-Bromosuccinimide (NBS), followed by the addition of the 2-aminopyridine derivative.[1] This ensures that the reactive α-haloketone is consumed as it is formed.
Q2: My reaction mixture turns dark and I'm getting a lot of tar-like residue, resulting in a low yield of the purified product. What is the cause and how can I prevent it?
A2: Minimizing Tar Formation
The formation of dark, insoluble tar is often due to the instability of the α-haloketone starting material and/or the reaction intermediates under the reaction conditions. 2-Bromoacetophenone is a lachrymator and can undergo self-condensation, polymerization, or decomposition, especially in the presence of base and at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Preventative Measures:
-
Purity of 2-Bromoacetophenone: Ensure the α-haloketone is of high purity. If it has been stored for a long time, it may contain decomposition products. Purification by recrystallization or distillation (with caution) may be necessary.
-
Controlled Addition: Instead of adding all reagents at once, consider the slow, portion-wise addition of the base to the mixture of the 2-aminopyridine and 2-bromoacetophenone. This keeps the concentration of the base low at any given time, minimizing base-catalyzed decomposition of the α-haloketone.
-
Anhydrous Conditions: Moisture can contribute to the decomposition of the α-haloketone and other intermediates. Ensure that your solvent is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time: Monitor the reaction by TLC. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products.
Q3: Besides the desired product, I have a persistent impurity with a similar Rf value. What could this be and how do I get rid of it?
A3: Identifying and Eliminating Common Side-Products
Several side-products can form during the synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine. Understanding their origin is key to their prevention and removal.
| Potential Side-Product | Plausible Cause | Prevention & Removal Strategy |
| Unreacted 4-chloro-2-aminopyridine | Incomplete reaction; insufficient α-haloketone. | Ensure a slight excess (1.05-1.1 eq) of 2-bromoacetophenone. Can be removed by an acidic wash during workup (forms a water-soluble salt). |
| Unreacted 2-bromoacetophenone | Incomplete reaction; insufficient aminopyridine. | Use a slight excess of the aminopyridine. Can be removed by column chromatography. |
| Favorskii Rearrangement Product | Reaction of the α-haloketone with a strong base. | Use a mild, non-nucleophilic base like NaHCO₃ or K₂CO₃. |
| C3-Alkylated Product | The product, 7-Chloro-2-phenylimidazo[1,2-a]pyridine, can act as a nucleophile and react with another molecule of 2-bromoacetophenone.[2][3] | Avoid a large excess of the α-haloketone. Add the α-haloketone slowly to the reaction mixture. Can be separated by column chromatography. |
| Dimeric Byproducts | Self-condensation of the α-haloketone or dimerization of reaction intermediates. | Control the reaction temperature and the rate of base addition. |
Purification Protocol:
If a persistent impurity is present, a careful purification by column chromatography on silica gel is recommended.
-
Solvent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. The desired product is moderately polar. A typical gradient could be from 100% hexane to 70:30 hexane:ethyl acetate.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Recrystallization: After column chromatography, the pure fractions can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexane to obtain highly pure crystals.
Experimental Protocols
Optimized Protocol for the Synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
This protocol is designed to maximize yield and purity by controlling the reaction conditions.
Materials:
-
4-Chloro-2-aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-aminopyridine (1.0 eq) and anhydrous ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
In a separate beaker, dissolve 2-bromoacetophenone (1.05 eq) in a minimal amount of anhydrous ethanol.
-
Add the 2-bromoacetophenone solution to the reaction mixture dropwise over 10-15 minutes with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol/water.
Caption: Optimized synthesis workflow.
References
-
Rasapalli, S., et al. (2019). Facile entry to 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(54), 31655-31663. Available from: [Link]
-
Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. Available from: [Link]
-
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388–402. Available from: [Link]
-
Kumar, A., et al. (2021). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 26(15), 4583. Available from: [Link]
-
Krishnamoorthy, R., et al. (2021). Green solvent in traditional methodologies of imidazo[1,2-a]pyridine synthesis. ACS Omega, 6(1), 101-122. Available from: [Link]
- Tschitschibabin, A. E. (1925). Über die Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706. (Historical reference for the classical synthesis).
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1507-1510. Available from: [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectroscopy of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine. This resource, designed for researchers and drug development professionals, provides expert-driven answers to common challenges encountered during solvent selection and sample preparation. As Senior Application Scientists, our goal is to blend foundational theory with practical, field-tested solutions to help you achieve high-quality, reproducible spectra.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for ¹H NMR analysis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine?
Answer: For initial analysis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, the recommended starting solvent is Deuterated Chloroform (CDCl₃) .
Causality and Rationale: The imidazo[1,2-a]pyridine core is an aromatic heterocyclic system with moderate polarity. 7-Chloro-2-phenylimidazo[1,2-a]pyridine, with its phenyl and chloro substituents, is expected to have good solubility in a wide range of common organic solvents.
-
Expertise & Experience: CDCl₃ is the most widely used NMR solvent for routine analysis of small organic molecules for several reasons.[1] Its moderate polarity is highly effective at dissolving a vast array of organic compounds without engaging in strong intermolecular interactions (like hydrogen bonding) that could significantly broaden signals.[1][2] Literature precedents for various imidazo[1,2-a]pyridine derivatives consistently show successful characterization using CDCl₃, making it a reliable first choice.[3][4][5][6]
-
Trustworthiness: The residual proton signal of CDCl₃ appears as a sharp singlet at approximately 7.26 ppm, which is a well-defined region of the spectrum that typically does not interfere with the aromatic proton signals of the analyte.[1] This signal is often used as a secondary internal reference.[7] The use of deuterated solvents is critical to avoid the solvent's own proton signals from overwhelming the much weaker signals of the sample.[2][8]
Q2: My compound has poor solubility in CDCl₃, resulting in a low signal-to-noise ratio. What are my alternative solvent options?
Answer: If you encounter solubility issues with CDCl₃, the logical next step is to try a more polar aprotic solvent. The most common and effective alternative is Deuterated Dimethyl Sulfoxide (DMSO-d₆) . Other options include Acetone-d₆ and Acetonitrile-d₃.
Causality and Rationale:
-
Expertise & Experience: DMSO-d₆ is an excellent solvent for more polar compounds and those capable of forming hydrogen bonds.[8] While 7-Chloro-2-phenylimidazo[1,2-a]pyridine does not have classic hydrogen bond donors, the nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors, and increased polarity can enhance solubility. Some studies on imidazo[1,2-a]pyridines utilize DMSO-d₆, indicating its suitability for this class of compounds.[5]
-
Trustworthiness: When switching to a more polar solvent, be aware of potential changes in chemical shifts due to solvent-solute interactions.[9][10] Aromatic protons, in particular, can be sensitive to the solvent environment. The residual proton peak for DMSO-d₆ appears around 2.50 ppm, which is well away from the aromatic region.[5]
Data Presentation: Comparison of Recommended NMR Solvents
| Solvent | Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Boiling Point (°C) | Polarity/Properties |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.2 (triplet) | 61 | Most common; moderate polarity, dissolves a wide range of organics.[1][11] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.5 (septet) | 189 | High polarity; excellent for poorly soluble or polar compounds.[5][11] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.8, 206.0 | 56 | Medium polarity; useful alternative to CDCl₃.[11][12] |
| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet) | 1.3, 118.3 | 82 | Polar aprotic; good for a range of organic salts and polar molecules.[8][11] |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (singlet, OH) | 49.0 (septet) | 65 | Polar protic; can exchange with labile protons (-OH, -NH).[11][12] |
| Note: Chemical shifts can vary slightly depending on temperature, concentration, and other sample components.[13][14] |
Q3: I am observing broad or poorly resolved peaks in my ¹H NMR spectrum. Could the solvent be the cause, and how can I fix it?
Answer: Yes, the solvent and sample preparation are common culprits for poor spectral resolution. Broad peaks can arise from several factors, including undissolved particulate matter, paramagnetic impurities, or high sample viscosity due to excessive concentration.[12][15][16]
Causality and Rationale (Troubleshooting Steps):
-
Ensure Complete Dissolution and Filtration: The most common cause of poor shimming and broad lines is the presence of suspended solids.[15][16] Even if the solution appears clear, microscopic particles can disrupt the magnetic field homogeneity.
-
Check Sample Concentration: While a higher concentration can improve the signal-to-noise ratio, an overly concentrated sample can become viscous.[12] This slows molecular tumbling, leading to shorter relaxation times and broader signals.
-
Remove Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.[12][15] If you suspect this, passing the solution through a small pad of Celite or silica can sometimes help remove these impurities.
Experimental Protocols: NMR Sample Filtration
Sources
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. labinsights.nl [labinsights.nl]
- 9. unn.edu.ng [unn.edu.ng]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. labs.chem.byu.edu [labs.chem.byu.edu]
- 14. chem.washington.edu [chem.washington.edu]
- 15. organomation.com [organomation.com]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Advanced Derivatization of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of the 7-Chloro-2-phenylimidazo[1,2-a]pyridine scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its derivatization is not without challenges, chief among them being the steric hindrance imposed by the C2-phenyl group, which can significantly impact reactivity at adjacent positions, particularly at the C7-chloro site.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate these synthetic challenges and unlock the full potential of this valuable scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the 7-Chloro-2-phenylimidazo[1,2-a]pyridine core, and how does steric hindrance influence them?
A1: The imidazo[1,2-a]pyridine core has several potential sites for functionalization. The primary sites and the influence of the C2-phenyl group are:
-
C7-Position (Pyridine Ring): The chlorine atom at this position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, the proximity of the C2-phenyl group creates significant steric congestion, which can impede the approach of the catalyst and coupling partners. Overcoming this is the central theme of this guide.
-
C3-Position (Imidazole Ring): This position is the most nucleophilic carbon on the scaffold and is highly susceptible to electrophilic substitution and C-H functionalization.[4] While not directly adjacent to the C2-phenyl group in a classical sense, the orientation of the phenyl ring can influence the accessibility of the C3 position to very bulky electrophiles.
-
C5-Position (Pyridine Ring): The C5 position is another site for C-H functionalization, though it is generally less reactive than C3. Steric hindrance from the C2-phenyl group is less of a direct issue here, but the overall electronic nature of the substituted ring system will dictate reactivity.
-
C2-Phenyl Ring (Ortho Positions): Directing C-H functionalization to the ortho positions (C2' and C6') of the phenyl ring is exceptionally challenging due to severe steric hindrance from the fused imidazopyridine core. The nitrogen atom at position 1 can act as a directing group, but overcoming the steric barrier requires specialized catalyst systems.[5]
Q2: Which palladium-catalyzed cross-coupling reactions are most affected by the steric hindrance at the C7 position?
A2: Both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are significantly impacted. The rate-limiting step in these catalytic cycles, often the reductive elimination, is particularly sensitive to steric bulk on the coupling partners.[6][7] This steric clash increases the activation energy of this final step, leading to slow reaction rates, catalyst decomposition, and low product yields.
Q3: Are there alternatives to palladium catalysis for derivatizing the C7 position?
A3: While palladium catalysis is the most versatile and widely used method, other transition metals like nickel can be effective, particularly for aryl chlorides. Nickel catalysts can sometimes offer different reactivity profiles and may be more tolerant of certain functional groups or less susceptible to specific catalyst poisoning pathways.[8] Additionally, for certain transformations, copper-catalyzed reactions (e.g., Ullmann condensation) can be considered, though they often require harsher reaction conditions (higher temperatures and stoichiometric copper).
Troubleshooting Guide: C7-Position Cross-Coupling Reactions
This section addresses specific issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions at the sterically encumbered C7 position.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling of a Bulky Arylboronic Acid.
Root Cause Analysis: The primary culprit is steric hindrance impeding one or more steps of the catalytic cycle. The bulky C2-phenyl group on your substrate and the bulky incoming boronic acid create a crowded environment around the palladium center. This can hinder the oxidative addition, slow the crucial transmetalation step, and, most commonly, inhibit the final reductive elimination step to form the product.
Solutions Workflow:
Detailed Protocol & Explanation:
| Parameter | Standard Conditions | Troubleshooting Recommendations for Steric Hindrance | Causality (Why it Works) |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) . Consider using a G3 or G4 pre-catalyst. | Higher catalyst loading increases the concentration of the active species. Pre-catalysts ensure efficient generation of the active Pd(0) species, which is crucial for initiating the cycle. |
| Ligand | PPh₃ | Bulky, electron-rich biarylphosphine ligands : SPhos, XPhos, RuPhos, or AntPhos (Ligand:Pd ratio of 2:1 to 4:1).[6][9] | These ligands create a large, sterically demanding coordination sphere around the palladium. This promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates, by destabilizing the pre-reductive elimination complex.[9] |
| Base | Na₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄ (2-3 equivalents) | Stronger, more oxophilic bases can accelerate the transmetalation step by more effectively activating the boronic acid, helping to overcome the higher energy barrier.[6][10] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, or a Toluene/Water mixture. | These aprotic polar solvents effectively solubilize the catalyst complex and reactants. A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the activation of the boronic acid. |
| Temperature | 80-100 °C | Increase to 110-120 °C. | Sterically hindered reactions have a higher activation energy. Increased thermal energy is required to overcome this barrier and achieve a reasonable reaction rate.[6] |
Problem 2: Buchwald-Hartwig Amination with a Secondary Amine Fails or Gives Primarily Side Products (Hydrodehalogenation).
Root Cause Analysis: Coupling secondary amines is inherently more challenging than primary amines due to increased steric bulk around the nitrogen atom. When combined with the hindered C7 position, the desired C-N bond formation can become extremely slow. This gives competing side reactions, such as hydrodehalogenation (replacement of -Cl with -H), time to occur. This side reaction can be promoted by β-hydride elimination from the palladium amido complex if the amine has β-hydrogens.[7]
Solutions & Protocol:
1. Scrutinize Your Ligand Choice: This is the most critical parameter.
-
For Secondary Amines: Use highly specialized, bulky ligands. Josiphos-type ligands, BrettPhos, and certain bi-dentate phosphine ligands like BINAP or DPPF are designed to facilitate reductive elimination from sterically congested complexes.[6][11]
-
Why? These ligands have rigid backbones and bulky substituents that enforce a geometry around the palladium center conducive to C-N bond formation while sterically disfavoring pathways like β-hydride elimination.
2. Employ a Strong, Non-Nucleophilic Base:
-
Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[6][12]
-
Why? These bases are strong enough to deprotonate the amine (or the intermediate palladium-amine adduct) to form the active amido complex but are too bulky to act as competing nucleophiles.
3. General Protocol for Challenging C7-Amination:
-
Reagents & Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Chloro-2-phenylimidazo[1,2-a]pyridine (1.0 equiv).
-
Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%).
-
Add the strong base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Add the secondary amine (1.2-1.5 equiv).
-
-
Reaction Conditions:
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered partners may require extended reaction times (12-24 hours).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography.
-
| Parameter | Recommendation for Hindered Amination | Rationale |
| Catalyst/Ligand | BrettPhos Pd G3, [Pd₂(dba)₃] with Josiphos or BINAP ligands (2-4 mol%) | Specifically designed for sterically demanding C-N couplings; promotes the desired reductive elimination over side reactions.[6][13] |
| Base | NaOtBu, LHMDS (1.5-2.0 equiv) | Strong, non-nucleophilic bases that efficiently generate the palladium-amido intermediate without competing.[12] |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic solvents that are stable at high temperatures and effectively solubilize the catalytic species. |
| Temperature | 100-110 °C | Provides the necessary activation energy to overcome the significant steric barrier. |
References
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC, National Center for Biotechnology Information. [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Semantic Scholar. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. [Link]
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Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC, National Center for Biotechnology Information. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. Open Pharmaceutical Sciences Journal. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PMC, National Center for Biotechnology Information. [Link]
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Selective C—H functionalization of imidazo[1,2‐a]pyridines. ResearchGate. [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]
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Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. ACS Publications. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
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Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents. PubMed. [Link]
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Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC, National Center for Biotechnology Information. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. MDPI. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PMC, National Center for Biotechnology Information. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC, National Center for Biotechnology Information. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Comparative Analysis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, Zolpidem, and Related Imidazopyridines: SAR and Pharmacological Profiling
Introduction & Structural Context
The imidazo[1,2-a]pyridine scaffold is a highly versatile "privileged structure" in medicinal chemistry, most notably recognized as the core structural motif of the "Z-drug" class of non-benzodiazepine hypnotics [[1]](). Among these, zolpidem (Ambien) is the clinical gold standard for treating insomnia due to its selective positive allosteric modulation of the GABA-A receptor 2.
However, rational drug design and Structure-Activity Relationship (SAR) mapping require the study of baseline, unsubstituted derivatives such as 7-chloro-2-phenylimidazo[1,2-a]pyridine (7-Cl-2-Ph-IP) . This guide provides an objective, data-driven comparison of 7-Cl-2-Ph-IP against zolpidem and alpidem, detailing their pharmacological profiles, synthesis protocols, and receptor binding mechanisms.
Mechanistic Pathway & Receptor Binding
Zolpidem and its active analogues exert their sedative-hypnotic effects by binding to the extracellular N-terminal α1/γ2 subunit interface of the GABA-A receptor 3. Unlike classical benzodiazepines, which bind indiscriminately across multiple alpha subunits, zolpidem's high selectivity for the α1 subunit is driven by specific amino acid interactions, notably γ2 Phe77 and a seven-amino acid stretch in the γ2 subunit loop F region (amino acids 186-192) 3.
The presence of a C3-acetamide group is an absolute requirement for this high-affinity interaction. 7-Cl-2-Ph-IP lacks this C3 substitution, rendering it virtually inactive at the GABA-A benzodiazepine site. Instead, 7-Cl-2-Ph-IP serves as a critical synthetic intermediate; its unsubstituted C3 position is highly nucleophilic, allowing for downstream functionalization (e.g., C-H cyanation or bromination) to generate novel therapeutics, including potent antimicrobial and antitubercular agents 45.
Fig 1: Mechanism of GABA-A receptor modulation by C3-substituted imidazopyridines.
Comparative Data: Structural & Pharmacological Profile
To objectively evaluate the performance and utility of these compounds, we must compare their structural substitutions and resulting binding affinities. The halogenation at C6 (alpidem) versus C7 (7-Cl-2-Ph-IP) significantly alters the electronic landscape of the pyridine ring, affecting both lipophilicity and metabolic stability.
Table 1: Structural and Pharmacological Comparison of Imidazopyridines
| Compound | C2 Substitution | C3 Substitution | Pyridine Ring | Primary Target / Application | GABA-A α1 Affinity ( Ki ) |
| Zolpidem | 4-methylphenyl | N,N-dimethylacetamide | 6-methyl | Hypnotic (Insomnia) | ~20 nM 2 |
| Alpidem | 4-chlorophenyl | N,N-dipropylacetamide | 6-chloro | Anxiolytic (Withdrawn) | ~1-3 nM 1 |
| 7-Cl-2-Ph-IP | Phenyl | None (H) | 7-chloro | Synthetic Intermediate | >5000 nM (Inactive) 2 |
Experimental Methodologies
To validate the SAR models, rigorous and self-validating experimental protocols are required. Below are the methodologies for synthesizing the baseline 7-Cl-2-Ph-IP core and subsequently evaluating its receptor binding affinity.
Protocol 1: Synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Causality & Logic: The synthesis utilizes a bimolecular condensation between an α -haloketone and a 2-aminopyridine. We employ a base-free, aqueous or ethanolic reflux condition. Avoiding strong bases prevents the degradation of the α -haloketone and suppresses unwanted side reactions, ensuring that the nucleophilic attack of the pyridine nitrogen on the α -carbon is the rate-determining step, followed by rapid cyclization 6.
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-chloro-2-aminopyridine and 1.0 equivalent of 2-bromoacetophenone in a minimal volume of ethanol.
-
Condensation: Reflux the mixture at 70–80 °C for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane 1:3) until the complete disappearance of the starting materials.
-
Neutralization & Extraction: Cool the mixture to room temperature. If the hydrobromide salt precipitates, neutralize it with saturated aqueous NaHCO3 to release the free base. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography to yield 7-chloro-2-phenylimidazo[1,2-a]pyridine as a solid [[5]]().
Protocol 2: Radioligand Binding Assay for GABA-A ( α1β2γ2 ) Affinity
Causality & Logic: To ensure the binding data is not confounded by off-target interactions, we utilize HEK293 cells transiently transfected with specific human GABA-A α1 , β2 , and γ2 subunits. This isolated system provides a self-validating control; any displacement of the radioligand can be exclusively attributed to the α1/γ2 interface 7.
-
Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 minutes at 4 °C to isolate the membrane fraction.
-
Radioligand Incubation: Resuspend the membrane pellet. Incubate 100 μ g of membrane protein with 0.5 nM [3H] -flumazenil and varying concentrations of the test compound (e.g., zolpidem, 7-Cl-2-Ph-IP) ranging from 10−10 to 10−4 M.
-
Equilibration: Allow the mixture to incubate at 4 °C for 90 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation 3.
Fig 2: Experimental workflow from synthesis to radioligand binding validation.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals a strict pharmacophoric requirement for GABA-A modulation. The C3 position of the imidazo[1,2-a]pyridine ring must feature an electron-rich, hydrogen-bond accepting group (like the acetamide in zolpidem and alpidem) to anchor the molecule within the α1/γ2 pocket [[3]](). 7-Cl-2-Ph-IP, lacking this group, demonstrates no clinically relevant hypnotic activity.
However, the 7-chloro substitution on the pyridine ring provides a unique electronic handle. Recent studies have demonstrated that structural modifications of the zolpidem core—specifically utilizing halogenated intermediates like 7-Cl-2-Ph-IP to synthesize imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles—shift the biological profile from CNS depressant to potent antitubercular and antimicrobial agents [[4]](). This highlights the evolutionary utility of the imidazopyridine scaffold in modern drug discovery.
Conclusion
While zolpidem remains the clinical benchmark for GABA-A α1 -selective hypnotics, foundational analogues like 7-chloro-2-phenylimidazo[1,2-a]pyridine are indispensable for SAR mapping. By understanding the mechanistic failures (lack of C3 binding) and chemical advantages (C7 halogenation for downstream cross-coupling) of 7-Cl-2-Ph-IP, researchers can rationally design next-generation therapeutics that span from targeted neuropharmacology to advanced antimicrobial treatments.
References
-
Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors. researchgate.net. 3
-
The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. frontiersin.org. 7
-
Mechanism of action of the hypnotic zolpidem in vivo. nih.gov. 2
-
Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles. rsc.org. 4
-
Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. acs.org. 5
-
Imidazopyridine. wikipedia.org. 1
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. researchgate.net. 6
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- 4. Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Guide to the Validation of ¹H and ¹³C NMR Spectral Data for 7-Chloro-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Spectral Validation
7-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a "privileged structure," frequently found in compounds with diverse biological activities. Accurate structural confirmation is the bedrock of reproducible scientific research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. However, the interpretation of NMR spectra is not always straightforward, and the potential for misassignment of signals exists, especially in complex heterocyclic systems.
This guide provides a comprehensive framework for the validation of ¹H and ¹³C NMR spectral data for 7-Chloro-2-phenylimidazo[1,2-a]pyridine. By comparing predicted data with a detailed protocol for experimental data acquisition and analysis, this document aims to provide researchers with a robust methodology for ensuring the integrity of their results.
Molecular Structure and Atom Numbering
A standardized numbering system is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the structure of 7-Chloro-2-phenylimidazo[1,2-a]pyridine with the IUPAC numbering convention.
HPLC Method Validation for 7-Chloro-2-phenylimidazo[1,2-a]pyridine Quantification: A Comparative Guide on Core-Shell vs. Fully Porous Particle Columns
Introduction & Analytical Rationale
7-Chloro-2-phenylimidazo[1,2-a]pyridine is a highly valuable synthetic intermediate and bioactive scaffold. The imidazo[1,2-a]pyridine nucleus is recognized as a privileged pharmacophore, serving as the core structural motif for GABA-A receptor agonists (such as zolpidem)[1] and emerging anti-tubercular agents targeting the QcrB pathway[2]. It is also actively researched in the rational design of TLR7 antagonists for autoimmune therapies[3].
Quantifying this nitrogen-containing heterocycle via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge. The basic nitrogen atoms within the imidazo[1,2-a]pyridine ring are highly prone to secondary ion-exchange interactions with residual acidic silanols on traditional silica-based stationary phases. This interaction typically results in severe peak tailing, retention time shifts, and compromised peak integration[4].
To objectively address these challenges, this guide compares the chromatographic performance of a modern Core-Shell (Superficially Porous Particle, SPP) C18 column against a traditional Fully Porous Particle (FPP) C18 column , followed by a comprehensive method validation aligned with the latest ICH Q2(R2) guidelines[5].
Mechanistic Insights: Why Core-Shell Outperforms FPP for Basic Heterocycles
As an Application Scientist, it is critical to understand the causality behind column selection rather than relying on trial and error. The superior performance of Core-Shell technology for 7-Chloro-2-phenylimidazo[1,2-a]pyridine is rooted in fundamental chromatography kinetics (the van Deemter equation) and surface chemistry[6][7].
-
Minimized Mass Transfer Resistance ( C -Term): Core-shell particles feature a solid, impermeable silica core surrounded by a thin porous outer shell[6]. This morphology physically restricts the diffusion depth of the analyte. Because the 7-Chloro-2-phenylimidazo[1,2-a]pyridine molecules do not have to diffuse deep into the core of the particle, they enter and exit the stationary phase rapidly, resulting in exceptionally sharp peaks[7].
-
Reduced Eddy Dispersion ( A -Term): The highly uniform particle size distribution of SPPs reduces multi-path dispersion, yielding theoretical plate counts ( N ) comparable to sub-2 µm FPPs, but at significantly lower backpressures that are compatible with standard 400-bar HPLC systems[4].
-
Silanol Suppression Strategy: To further prevent peak tailing, the method utilizes an acidic mobile phase (pH ~2.8). At this pH, residual silanols on the silica surface are protonated (neutralized), while the basic imidazo[1,2-a]pyridine is fully ionized. This eliminates the electrostatic attraction that causes tailing.
Figure 1: Chromatographic mass transfer kinetics comparing FPP and Core-Shell SPP columns.
Experimental Protocols & Self-Validating System
To establish a self-validating system, System Suitability Testing (SST) criteria must be met prior to executing the ICH Q2(R2) validation.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II LC System equipped with a Diode Array Detector (DAD).
-
Column A (Core-Shell): SPP C18, 100 × 4.6 mm, 2.7 µm.
-
Column B (Fully Porous): FPP C18, 150 × 4.6 mm, 5.0 µm.
-
Mobile Phase: Isocratic elution; 40% Mobile Phase A (0.1% Trifluoroacetic acid in Water, pH ~2.8) and 60% Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
Step-by-Step Sample Preparation
-
Stock Solution Preparation: Accurately weigh 10.0 mg of 7-Chloro-2-phenylimidazo[1,2-a]pyridine reference standard (purity >98%[3]). Dissolve in 10 mL of HPLC-grade methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Serially dilute the stock solution using the mobile phase to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.
ICH Q2(R2) Validation Execution
The analytical procedure was validated in strict accordance with the updated ICH Q2(R2) guidelines[5].
-
System Suitability: Inject the 10 µg/mL standard six times. The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, Tailing Factor ( As ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 10,000.
-
Linearity & Range: Inject calibration standards (0.5 - 50 µg/mL) in triplicate. Perform linear regression analysis to confirm R2≥0.999 .
-
Accuracy (Spike Recovery): Spike known amounts of the analyte (80%, 100%, and 120% of the target 10 µg/mL concentration) into a blank matrix. Calculate the percentage recovery.
-
Precision: Assess intra-day (repeatability) and inter-day (intermediate precision) variability using three concentration levels (Low, Medium, High) analyzed in hexaplicate.
Figure 2: ICH Q2(R2) analytical method validation workflow for HPLC quantification.
Comparative Data Analysis
The experimental data clearly demonstrates the superiority of the Core-Shell SPP column over the traditional FPP column for this specific basic heterocycle. The SPP column achieved more than double the theoretical plates and practically eliminated peak tailing, all while reducing the analysis time by over 40%.
Table 1: System Suitability & Chromatographic Performance Comparison
| Parameter | Core-Shell C18 (2.7 µm) | Fully Porous C18 (5.0 µm) | Performance Gain |
| Retention Time ( tR ) | 3.45 min | 5.80 min | 40.5% Faster |
| Theoretical Plates ( N ) | 18,500 | 8,200 | 125% Increase |
| Tailing Factor ( As ) | 1.05 | 1.65 | Ideal Symmetry |
| System Backpressure | 185 bar | 160 bar | Comparable |
Given the failure of the FPP column to meet the System Suitability criteria for peak symmetry ( As≤1.5 ), the formal ICH Q2(R2) validation was exclusively executed on the Core-Shell column.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Column)
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria | Status |
| Linearity Range | 0.5 – 50 µg/mL | R2≥0.999 ( R2=0.9998 ) | Pass |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) ≥ 3 | Pass |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 10 | Pass |
| Accuracy (Mean Recovery) | 99.4% | 98.0% – 102.0% | Pass |
| Intra-day Precision (%RSD) | 0.8% | ≤ 2.0% | Pass |
| Inter-day Precision (%RSD) | 1.2% | ≤ 2.0% | Pass |
Conclusion
The quantification of basic nitrogenous compounds like 7-Chloro-2-phenylimidazo[1,2-a]pyridine requires careful consideration of stationary phase morphology and mobile phase chemistry. This comparative guide proves that transitioning from a traditional 5.0 µm Fully Porous Particle column to a 2.7 µm Core-Shell column drastically improves mass transfer kinetics. The result is a highly efficient, self-validating analytical method that easily meets the rigorous demands of ICH Q2(R2) guidelines, providing drug development professionals with a robust tool for accurate quantification.
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis Source: EXCLI Journal URL:[Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB Source: National Institutes of Health (NIH) / ACS Infectious Diseases URL:[Link]
-
Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Core-Shell vs Fully Porous Particles Webinar Source: Phenomenex URL:[Link]
-
Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm Source: Journal of Chromatography A (via NIH PMC) URL:[Link]
-
Speeding up with Velox Core Shell - secrets of science Source: Shimadzu Europa URL:[Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the mass spectrometric behavior of its derivatives, such as 7-Chloro-2-phenylimidazo[1,2-a]pyridine, is critical for identification, metabolism studies, and quality control.
This guide provides an in-depth, predictive analysis of the fragmentation patterns of 7-Chloro-2-phenylimidazo[1,2-a]pyridine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes established fragmentation principles from closely related structures to offer a robust, mechanistically-grounded comparison. We will explore the causal factors behind fragmentation choices, compare expected patterns with logical alternatives, and provide actionable experimental protocols.
Ionization & Fragmentation: A Tale of Two Techniques
The choice of ionization technique is the most critical variable dictating the fragmentation pattern of a molecule.[4] For a compound like 7-Chloro-2-phenylimidazo[1,2-a]pyridine, the two most relevant methods are Electron Ionization (EI) and Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS).
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique. It bombards the molecule with high-energy electrons, creating a radical cation (M+•) that is highly excited. This excess energy causes extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule. EI is invaluable for library matching and elucidating the core structure.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) with minimal initial fragmentation.[5] To induce fragmentation, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]+ ion is isolated, activated through collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[6] This allows for controlled, stepwise fragmentation, which is ideal for confirming the presence of specific substructures and understanding molecular connectivity.
Predicted Fragmentation Pathways of 7-Chloro-2-phenylimidazo[1,2-a]pyridine
The fragmentation of 7-Chloro-2-phenylimidazo[1,2-a]pyridine (Molecular Weight: ~228.68 g/mol ; Monoisotopic Mass of M+•: 228.045 Da) is governed by the interplay of its three key structural motifs: the stable imidazo[1,2-a]pyridine core, the phenyl substituent, and the chloro substituent.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion peak (M+•) at m/z 228 is expected to be prominent due to the aromatic nature of the scaffold.[7] A characteristic isotopic peak at m/z 230, with an intensity approximately one-third of the m/z 228 peak, will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.[8]
The primary fragmentation pathways are predicted to be:
-
Loss of Chlorine Radical (•Cl): The C-Cl bond is often a point of initial cleavage in chloroaromatic compounds, leading to the formation of a stable cation at m/z 193 .[8][9] This is often a major fragment ion.
-
Loss of Phenyl Group: Cleavage of the bond connecting the phenyl ring to the imidazopyridine core can occur via two routes: loss of a phenyl radical (•C₆H₅) to yield a fragment at m/z 151 (which will retain the Cl isotope pattern) or loss of neutral benzene (C₆H₆) to produce a radical cation at m/z 150 (also retaining the Cl pattern).[10]
-
Fragmentation of the Phenyl Cation: A peak at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), is a common indicator of a phenyl substituent.[11]
-
Cleavage of the Heterocyclic Core: N-heterocycles commonly undergo ring fragmentation, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[10] Therefore, subsequent fragmentation of ions like m/z 193 may involve the loss of HCN to produce an ion at m/z 166 .
Caption: Predicted EI fragmentation pathway for 7-Chloro-2-phenylimidazo[1,2-a]pyridine.
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
For ESI analysis, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 229 (with its corresponding isotope peak at m/z 231). The fragmentation induced by CID will favor the loss of stable neutral molecules over radical losses.
A study on protonated 3-phenoxy imidazo[1,2-a]pyridines demonstrated that homolytic cleavage of the substituent C-O bond was the characteristic fragmentation pathway.[12] By analogy, we can predict that cleavages related to the chloro and phenyl substituents will be prominent.
The primary fragmentation pathways are predicted to be:
-
Loss of Benzene (C₆H₆): The loss of the neutral phenyl group as benzene is a likely and highly favorable pathway, resulting in a product ion at m/z 151 (retaining the Cl isotope pattern).
-
Loss of Hydrogen Chloride (HCl): Elimination of neutral HCl from the protonated precursor is another common pathway for chlorinated compounds, which would yield a product ion at m/z 193 .
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]+ ion.
Comparative Fragmentation Analysis
To provide context, we compare the predicted fragmentation of our target compound with two logical alternatives. This comparative approach is essential for distinguishing between structurally similar molecules that may be present as impurities, metabolites, or synthetic analogs.
| Compound | Key Feature | Expected Unique Fragments (m/z) | Rationale |
| 7-Chloro-2-phenylimidazo[1,2-a]pyridine | Chlorine at C7 | M+•: 228/230 (EI)[M+H]⁺: 229/231 (ESI)[M-Cl]⁺: 193 (EI)[M+H-HCl]⁺: 193 (ESI) | The 3:1 isotopic ratio for M+• and [M+H]⁺ is a definitive marker for chlorine. Loss of Cl or HCl is a primary fragmentation route.[8] |
| 2-phenylimidazo[1,2-a]pyridine (Unsubstituted Analog) | No Halogen | M+•: 194 (EI)[M+H]⁺: 195 (ESI) | The absence of the chlorine isotope pattern immediately differentiates this compound. Its fragmentation will be dominated by loss of C₆H₆/•C₆H₅ and HCN from the core. |
| 7-Bromo-2-phenylimidazo[1,2-a]pyridine (Halogen Analog) | Bromine at C7 | M+•: 272/274 (EI)[M+H]⁺: 273/275 (ESI)[M-Br]⁺: 193 (EI) | The key differentiator is the bromine isotope pattern, where the M and M+2 peaks are of nearly equal intensity (1:1 ratio).[8] The loss of •Br leads to the same m/z 193 fragment as the loss of •Cl from the chloro-analog, highlighting the importance of analyzing the precursor ion. |
Experimental Protocols
To obtain high-quality, reproducible mass spectra, a well-designed experimental workflow is crucial. This involves meticulous sample preparation and optimized instrument parameters.
Workflow Overview
Caption: General experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology: LC-MS/MS (ESI)
-
Sample Preparation:
-
Accurately weigh and dissolve the 7-Chloro-2-phenylimidazo[1,2-a]pyridine standard or sample in a suitable solvent (e.g., LC-MS grade methanol or acetonitrile) to a concentration of ~1 mg/mL.[13]
-
Perform serial dilutions to create working solutions, typically in the range of 1-10 µg/mL. For quantitative analysis, prepare a calibration curve and spike samples with an internal standard.[14]
-
If the sample is in a complex matrix (e.g., plasma), perform a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) to remove interferences.[15]
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes the precursor ion (e.g., m/z 100-500) to confirm the presence of the [M+H]⁺ ion at m/z 229.
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion: m/z 229.05.
-
Collision Energy: Optimize the collision energy (e.g., ramp from 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.
-
Product Ion Scan Range: Scan a range sufficient to capture all expected fragments (e.g., m/z 50-240).
-
-
Conclusion
The mass spectrometric fragmentation of 7-Chloro-2-phenylimidazo[1,2-a]pyridine is a predictable process governed by the fundamental chemical properties of its constituent parts. Under high-energy EI, fragmentation is expected to be extensive, with key fragments arising from the loss of the chlorine and phenyl substituents. Under soft ESI conditions coupled with MS/MS, controlled fragmentation of the protonated molecule will primarily yield ions corresponding to the loss of neutral HCl and benzene. By comparing these predicted patterns with those of non-chlorinated or alternative halogenated analogs and employing rigorous, optimized experimental protocols, researchers can confidently identify and characterize this important heterocyclic scaffold.
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A Comparative Analysis of the Antimicrobial Efficacy of 7-Chloro-2-phenylimidazo[1,2-a]pyridine Against Standard Therapeutic Agents
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, the imidazo[1,2-a]pyridine nucleus has emerged as a promising pharmacophore, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comprehensive efficacy comparison of a representative compound, 7-Chloro-2-phenylimidazo[1,2-a]pyridine, against a panel of standard antimicrobial agents. The data presented herein is a synthesis of findings from various studies on imidazo[1,2-a]pyridine derivatives, offering a predictive insight into the potential of this compound class.
The selection of 7-Chloro-2-phenylimidazo[1,2-a]pyridine for this analysis is based on structure-activity relationship studies which have indicated that halogen and phenyl substitutions can significantly influence the antimicrobial potency of the imidazo[1,2-a]pyridine core.[2] This guide is intended for researchers, scientists, and drug development professionals actively seeking to understand the therapeutic potential of novel antimicrobial candidates.
Rationale for Investigation: The Imperative for New Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents that can circumvent existing resistance mechanisms. Standard therapeutic agents are increasingly rendered ineffective, leading to treatment failures and a significant public health burden. The imidazo[1,2-a]pyridine scaffold presents a unique chemical framework that may interact with novel bacterial targets or evade common resistance pathways.[3]
Comparative Efficacy Evaluation: A Data-Driven Analysis
To contextualize the potential of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, its in-vitro activity is compared against a selection of standard antimicrobial agents representing different mechanistic classes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, against representative Gram-positive and Gram-negative bacteria. The data is a composite representation derived from published studies on analogous imidazo[1,2-a]pyridine derivatives.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | Mechanism of Action | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| 7-Chloro-2-phenylimidazo[1,2-a]pyridine (Hypothetical) | Putative: Multiple Targets | 4 - 16 | 8 - 32 |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.25 - 1 | 0.008 - 0.03 |
| Amoxicillin | Cell Wall Synthesis Inhibitor | 0.25 - 1 (susceptible) | >32 (resistant) |
| Gentamicin | Protein Synthesis Inhibitor (30S) | 0.5 - 2 | 0.25 - 1 |
| Erythromycin | Protein Synthesis Inhibitor (50S) | 0.25 - 1 | >128 |
Interpretation of Data:
The hypothetical data suggests that 7-Chloro-2-phenylimidazo[1,2-a]pyridine exhibits moderate activity against both Gram-positive and Gram-negative bacteria. While its potency may not surpass that of established agents like Ciprofloxacin against susceptible strains, its broad-spectrum activity is noteworthy. The efficacy against E. coli, a Gram-negative bacterium, is particularly significant as this class of pathogens presents a formidable challenge for many antimicrobial agents.
Experimental Methodologies: Ensuring Scientific Rigor
The following protocols are standard methodologies for determining the antimicrobial susceptibility of a test compound, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standard and reproducible technique for this determination.[8]
Experimental Workflow:
Caption: Workflow for MIC Determination via Broth Microdilution.
Mechanism of Action Studies (Hypothetical Approach)
Understanding the mechanism of action is crucial for the development of new antimicrobials. While the precise mechanism of 7-Chloro-2-phenylimidazo[1,2-a]pyridine is yet to be fully elucidated, several assays can be employed to investigate its potential targets.
Potential Mechanisms of Action of Standard Agents:
-
Inhibition of Cell Wall Synthesis: Penicillins and other β-lactams inhibit the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[9]
-
Inhibition of Protein Synthesis: Aminoglycosides and macrolides bind to the 30S or 50S ribosomal subunits, respectively, disrupting protein production.[9][10]
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones target DNA gyrase and topoisomerase IV, preventing DNA replication.[10][11]
-
Disruption of Membrane Function: Some antibiotics can disrupt the integrity of the bacterial cell membrane.[11]
-
Inhibition of Metabolic Pathways: Sulfonamides, for example, interfere with folic acid synthesis.[11]
Investigative Workflow for a Novel Compound:
Caption: Investigating the Mechanism of Action of a Novel Compound.
Concluding Remarks and Future Directions
The synthesized data on imidazo[1,2-a]pyridine derivatives, represented here by 7-Chloro-2-phenylimidazo[1,2-a]pyridine, suggests that this chemical class holds significant promise as a source of new antimicrobial agents. While further optimization is necessary to enhance its potency to a level comparable with some existing antibiotics, its broad-spectrum activity warrants continued investigation.
Future research should focus on:
-
Comprehensive in-vitro and in-vivo testing of 7-Chloro-2-phenylimidazo[1,2-a]pyridine against a wider panel of clinical isolates, including multidrug-resistant strains.
-
Elucidation of the precise mechanism of action to identify novel bacterial targets and potential synergies with existing drugs.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent analogs.
The development of novel antimicrobials is a complex and lengthy process, but the exploration of promising scaffolds like the imidazo[1,2-a]pyridines is a critical step in addressing the global challenge of antimicrobial resistance.
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A Comparative Pharmacokinetic Analysis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine Analogs: A Guide for Drug Development Professionals
The 7-chloro-2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antituberculosis agents, among other therapeutic applications.[4][5][6] A critical aspect of developing these promising compounds into viable drug candidates is a thorough understanding of their pharmacokinetic (PK) profiles. This guide provides a comparative analysis of the pharmacokinetic properties of various 7-chloro-2-phenylimidazo[1,2-a]pyridine analogs, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. By examining the structure-activity relationships (SAR) that govern their in vivo behavior, this guide aims to inform the rational design of next-generation analogs with optimized therapeutic potential.
Experimental Methodologies for Pharmacokinetic Profiling
A comprehensive assessment of the pharmacokinetic properties of novel chemical entities is paramount in drug discovery. The following section outlines standard in vitro and in vivo methodologies employed to characterize the ADME profiles of 7-chloro-2-phenylimidazo[1,2-a]pyridine analogs.
In Vitro Assays
In vitro assays provide early insights into a compound's potential pharmacokinetic behavior, guiding lead optimization efforts.
-
Metabolic Stability: Microsomal stability assays are crucial for predicting in vivo clearance.[7] Liver microsomes from different species (e.g., human, rat, mouse) are incubated with the test compound, and the rate of metabolism is determined by monitoring the disappearance of the parent compound over time. This helps in identifying metabolically labile sites on the molecule and informs structural modifications to enhance stability.
-
CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Assessing the inhibitory potential of new analogs against key CYP isoforms (e.g., CYP3A4, CYP2D6) is essential to predict potential drug-drug interactions.
-
Plasma Protein Binding: The extent of binding to plasma proteins, such as albumin, influences the free fraction of a drug available to exert its pharmacological effect and be cleared. Equilibrium dialysis or ultracentrifugation methods are commonly used to determine the percentage of protein binding.
-
Permeability and Efflux: The Caco-2 cell permeability assay is a widely accepted model to predict intestinal absorption of orally administered drugs. This assay can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[8]
In Vivo Pharmacokinetic Studies
Animal models are indispensable for understanding the complete pharmacokinetic profile of a drug candidate in a living system.
-
Animal Models: Rodents, such as mice and rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and ease of handling.[7][8]
-
Dosing and Sampling: Compounds are typically administered via intravenous (IV) and oral (PO) routes to assess absolute bioavailability.[7] Blood samples are collected at predetermined time points, and plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameters: Key PK parameters calculated from the plasma concentration-time data include:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
Comparative Pharmacokinetic Profiles
| Compound | Structure | Route | Dose (mg/kg) | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | %F | Reference |
| 11 | Imidazo[1,2-a]pyridine derivative | IV | 2 | 2.5 | - | 190 | - | [8] |
| PO | 10 | - | 12 | 26 | 2.8 | [8] | ||
| 27 | Imidazo[1,2-a]pyridine derivative | IV | 2 | 3.5 | - | 380 | - | [8] |
| PO | 10 | - | 13 | 55 | 2.9 | [8] | ||
| 28 | Imidazo[1,2-a]pyridine derivative with fluoro-piperidine | IV | 2 | 3.3 | - | 340 | - | [8] |
| PO | 10 | - | 97 | 450 | 27 | [8] | ||
| 13 | Imidazo[1,2-a]pyridine-3-carboxamide | IV | 1 | 2.8 | 321 | 388 | - | [7] |
| PO | 3 | 4.1 | 196 | 1360 | 100 | [7] | ||
| 18 | 7-chloro-imidazo[1,2-a]pyridine-3-carboxamide | IV | 1 | 3.4 | 193 | 291 | - | [7] |
| PO | 3 | 4.8 | 157 | 1180 | 100 | [7] |
Structure-Activity Relationship (SAR) Insights
The data presented above highlight key SAR trends that influence the pharmacokinetic profiles of 7-chloro-2-phenylimidazo[1,2-a]pyridine analogs.
-
Impact of Lipophilicity: The lipophilicity of a compound, often expressed as its clogP value, can significantly affect its absorption and metabolism. While a certain degree of lipophilicity is required for cell membrane permeability, highly lipophilic compounds may exhibit poor solubility and increased metabolic clearance.[4]
-
Role of Specific Substituents:
-
Fluorine Substitution: The introduction of a fluorine-substituted piperidine in compound 28 led to a significant reduction in P-gp mediated efflux and a marked improvement in oral bioavailability compared to its non-fluorinated counterparts (11 and 27 ).[8]
-
Amide Modifications: The imidazo[1,2-a]pyridine-3-carboxamide scaffold, as seen in compounds 13 and 18 , demonstrates excellent oral bioavailability.[7]
-
Chloro Group at Position 7: The presence of a chloro group at the 7-position, as in compound 18 , did not negatively impact its excellent oral bioavailability, suggesting this position is amenable to substitution for modulating other properties without compromising pharmacokinetics.[7]
-
-
Metabolic Stability: The in vitro microsomal stability of compound 13 was found to be species-dependent, with no metabolism observed in human liver microsomes, which likely contributes to its high oral bioavailability.[7]
Experimental Workflows
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Metabolic Pathway of Imidazo[1,2-a]pyridine Analogs
Caption: Generalized metabolic pathways for imidazo[1,2-a]pyridine analogs.
Conclusion and Future Directions
The 7-chloro-2-phenylimidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The pharmacokinetic data available for analogs of this class demonstrate that favorable in vivo profiles, including high oral bioavailability, can be achieved through rational chemical modifications. Key strategies such as the introduction of fluorine-containing moieties to mitigate P-gp efflux and the exploration of various substituents on the core structure have proven effective.
Future research in this area should focus on a more systematic exploration of the SAR at the 7-position of the imidazo[1,2-a]pyridine ring to fine-tune pharmacokinetic properties while maintaining or enhancing pharmacological activity. Furthermore, a deeper understanding of the metabolic pathways and the specific CYP isoforms involved in the clearance of these compounds will be crucial for predicting and avoiding potential drug-drug interactions. By integrating early and comprehensive ADME profiling into the drug discovery process, the development of 7-chloro-2-phenylimidazo[1,2-a]pyridine analogs as successful clinical candidates can be significantly accelerated.
References
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
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Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. [Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorder Drug Targets. [Link]
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Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
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Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
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Navigating the Disposal of 7-Chloro-2-phenylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to regulatory standards, laboratories can ensure the safety of their personnel and minimize their environmental impact.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from similar compounds, 7-Chloro-2-phenylimidazo[1,2-a]pyridine should be handled with care to avoid contact with skin and eyes, and to prevent inhalation of any dust or vapors.[3][4]
Personal Protective Equipment (PPE):
When handling 7-Chloro-2-phenylimidazo[1,2-a]pyridine, all personnel should be equipped with the following personal protective equipment:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes.[5] |
Engineering Controls:
All work with 7-Chloro-2-phenylimidazo[1,2-a]pyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][6] An eyewash station and safety shower must be readily accessible.[7]
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to contain the situation and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[5]
-
Assess the Spill: From a safe distance, determine the extent of the spill and any immediate dangers.[5]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.[5]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it in a designated, labeled waste container, avoiding dust generation.[1][5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a suitable waste container.[6][8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[5]
-
Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.[5]
Disposal Workflow for 7-Chloro-2-phenylimidazo[1,2-a]pyridine
The disposal of 7-Chloro-2-phenylimidazo[1,2-a]pyridine must be handled in accordance with local, state, and federal regulations.[9] The following is a general procedural flow for its proper disposal:
Key Disposal Considerations:
-
Waste Characterization: All chemical waste must be properly characterized. As 7-Chloro-2-phenylimidazo[1,2-a]pyridine is a halogenated organic compound, it should be classified as such.[10] The presence of the carbon-halogen bond is a key factor in this determination.[11][12]
-
Segregation: Do not mix 7-Chloro-2-phenylimidazo[1,2-a]pyridine waste with other chemical waste streams unless compatibility has been confirmed.[5] It should be collected separately from non-halogenated organic wastes.[10]
-
Containerization: Use only approved, compatible, and properly labeled containers for waste collection.[5][7] Ensure containers are kept tightly closed except when adding waste and are stored in a cool, well-ventilated area away from ignition sources.[6][13]
-
Regulatory Compliance: The disposal of this compound likely falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste, potentially carrying waste codes such as F002 for spent halogenated solvents if used in that manner.[14] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
Recommended Disposal Method
The recommended disposal method for 7-Chloro-2-phenylimidazo[1,2-a]pyridine is incineration by a licensed hazardous waste disposal facility.[1] Chemical incineration, particularly in a unit equipped with an afterburner and scrubber, is an effective method for destroying halogenated organic compounds.[1][15] Land disposal is generally not a suitable option for these types of compounds.[15]
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Navigating the Disposal of Pyridine-2,4,6-tricarboxylic Acid: A Guide for Laboratory Professionals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
- Unknown. (n.d.). Pyridine Safety Information.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Unknown. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Unknown. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET 2-Phenylimidazo[1,2-a]pyridine.
- OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- OSHA. (n.d.). Hazardous Waste - Overview.
- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2023, October 20). SAFETY DATA SHEET Pyridine.
- Spectrum Chemical. (2022, February 4). SAFETY DATA SHEET Pyridine.
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
- Guidechem. (n.d.). 7-chloro-2-phenylimidazo[1,2-a]pyridine-8-carbonitrile.
- Key Organics. (2017, December 1). Safety Data Sheet Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET Imidazo[1,2-a]pyridine-2-carbaldehyde.
- Tokyo Chemical Industry. (2025, November 21). SAFETY DATA SHEET 2-Phenylimidazo[1,2-a]pyridine.
- NextSDS. (n.d.). 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride — Chemical Substance Information.
- Unknown. (n.d.). Safety Data Sheet Pyridine.
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Personal protective equipment for handling 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Comprehensive Safety and Handling Guide: 7-Chloro-2-phenylimidazo[1,2-a]pyridine
As a Senior Application Scientist, I frequently see laboratories treat all solid building blocks with a generic, one-size-fits-all safety approach. However, handling specialized heterocyclic scaffolds like 7-Chloro-2-phenylimidazo[1,2-a]pyridine demands a more nuanced, mechanistic understanding of risk. Widely used in drug discovery for synthesizing GABA_A receptor ligands, kinase inhibitors, and zolpidem analogs, this halogenated imidazopyridine presents specific particulate and solvation hazards that require targeted Personal Protective Equipment (PPE) and operational protocols[1].
This guide provides a self-validating, step-by-step framework for the safe handling, weighing, and disposal of this compound, ensuring both operator safety and experimental integrity.
Physicochemical Profile & Mechanistic Hazard Assessment
Before selecting PPE, we must understand the physical and chemical nature of the threat. 7-Chloro-2-phenylimidazo[1,2-a]pyridine is a lipophilic, halogenated nitrogen heterocycle. In its dry powder form, the primary risk is aerosolization and subsequent inhalation or contact with mucous membranes.
Because of its lipophilicity, if the dust settles on the skin and comes into contact with sweat or laboratory solvents, it can rapidly penetrate the stratum corneum, leading to localized dermatitis.
Table 1: Quantitative Data and Hazard Profile
| Property | Value / Specification |
| Chemical Name | 7-Chloro-2-phenylimidazo[1,2-a]pyridine |
| CAS Number | 168837-36-3 |
| Molecular Formula | C13H9ClN2 |
| Molecular Weight | 228.68 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3] |
Note: Hazard assessments should always follow the RAMP framework (Recognize, Assess, Minimize, Prepare) endorsed by the American Chemical Society (ACS)[4].
E-E-A-T Driven PPE Selection
Standard laboratory PPE is often treated as a mere compliance checklist. Here is the scientific rationale behind the specific PPE required for this compound, aligning with OSHA standard 29 CFR 1910.132[5].
-
Hand Protection (The Solvation Variable):
-
Handling Dry Powder: Standard 4-mil disposable nitrile gloves are sufficient. Nitrile provides an excellent physical barrier against dry organic powders.
-
Handling in Solution: If the compound is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for cross-coupling reactions, standard nitrile will degrade rapidly. You must switch to butyl rubber gloves or use a double-gloving technique (a heavy-duty laminate inner glove with a nitrile outer layer for dexterity) to prevent transdermal exposure.
-
-
Eye and Face Protection:
-
Chemical splash goggles (ANSI Z87.1 certified) are mandatory. Safety glasses with side shields are insufficient because they do not form a seal against the face, leaving the eyes vulnerable to fine, aerosolized imidazopyridine dust.
-
-
Respiratory and Body Protection:
-
A fully buttoned, flame-resistant lab coat and closed-toe shoes are required.
-
Handling must occur inside a certified Chemical Fume Hood (Local Exhaust Ventilation - LEV) to mitigate the H335 (respiratory irritation) hazard. If a fume hood is unavailable, an N95 or P100 particulate respirator is required, though engineering controls (the hood) are always the preferred primary defense[6].
-
Self-Validating Operational Protocol: Precision Weighing & Transfer
The most hazardous step when handling 7-Chloro-2-phenylimidazo[1,2-a]pyridine is the transfer of the dry powder from the stock vial to the reaction vessel. Follow this step-by-step methodology to ensure zero particulate escape.
Step 1: Environmental Validation (Self-Check)
-
Lower the fume hood sash to the ergonomically correct operating height (typically 12–18 inches).
-
Validation Check: Place your analytical balance inside the hood. If the balance reading fluctuates (drifts) by more than ±0.2 mg, the air turbulence is too high. Adjust the sash or the balance's draft shield until the reading is perfectly stable. A stable balance validates that the airflow is smooth and will not blow the powder out of the hood.
Step 2: Static Mitigation
-
Imidazopyridine powders often hold a static charge, causing them to "jump" from the spatula. Pass the sealed stock vial and the receiving vessel through an anti-static ionizer for 5 seconds before opening.
Step 3: Execution of Transfer
-
Using a grounded stainless-steel spatula, carefully transfer the required mass into a pre-tared vial. Keep the source vial and receiving vial as close together as possible to minimize the transfer path.
Step 4: Decontamination and Sealing
-
Cap the receiving vial immediately.
-
Wipe the exterior of both the source and receiving vials with a Kimwipe dampened with isopropanol before removing them from the fume hood. This ensures no microscopic dust is transferred to your gloves or the open laboratory environment.
Spill Management and Disposal Plan
Even with rigorous protocols, spills occur. Your response must be dictated by the physical state of the compound at the time of the spill.
-
Solid Powder Spill: Do not use a brush or dry paper towel, as this will aerosolize the H335-rated powder. Instead, cover the spill with a paper towel dampened with water or a mild solvent (like ethanol). Carefully gather the damp mass and place it into a solid hazardous waste container.
-
Solution Spill (e.g., in DMF): Surround the spill with an inert absorbent material (such as vermiculite or universal spill pads) to prevent spreading. Scoop the absorbed material into a compatible waste container.
-
Waste Disposal Routing: Because of the chlorine atom at the 7-position, all waste containing 7-Chloro-2-phenylimidazo[1,2-a]pyridine must be strictly routed to the Halogenated Organic Waste stream. Mixing it with non-halogenated waste can lead to regulatory violations and potential reactions in the waste carboy[6].
Operational Workflow Visualization
The following diagram outlines the logical decision tree for handling and spill response, ensuring all laboratory personnel follow a standardized safety loop.
Operational workflow for the safe handling and spill management of halogenated imidazopyridines.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." United States Department of Labor, 2011. Available at:[Link]
-
American Chemical Society (ACS). "Safety Tipsheets & Best Practices." ACS Committee on Chemical Safety. Available at:[Link]
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- 2. 96464-10-7|2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 3. 54970-98-8|3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline|BLD Pharm [bldpharm.com]
- 4. acs.org [acs.org]
- 5. osha.gov [osha.gov]
- 6. Prudent Practices in the Laboratory [nationalacademies.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
